Product packaging for p-Ethoxyfluoroacetanilide(Cat. No.:CAS No. 64046-57-7)

p-Ethoxyfluoroacetanilide

Cat. No.: B15289587
CAS No.: 64046-57-7
M. Wt: 197.21 g/mol
InChI Key: QKTVZEKNPVUIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

p-Ethoxyfluoroacetanilide is a synthetic organic compound characterized by its fluoro and ethoxy functional groups attached to an acetanilide core structure. This specific arrangement classifies it as a substituted acetanilide, making it a valuable intermediate in various research fields. Compounds of this nature are frequently utilized in medicinal chemistry and drug discovery as key building blocks for the synthesis of more complex molecules. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents on the aromatic ring influences its electronic properties and reactivity, which can be exploited in structure-activity relationship (SAR) studies. The primary research applications for this compound are anticipated to be in organic synthesis and pharmaceutical development. It serves as a versatile precursor for the construction of compound libraries aimed at screening for biological activity. Researchers may employ it in cross-coupling reactions, functional group transformations, or as a scaffold for developing potential pharmacologically active substances. Its properties are consistent with those of compounds used in the development of novel materials and chemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific mechanisms of action and detailed applications are compound-specific and should be verified by the researcher. Please consult with our technical team for more detailed information regarding this compound's specific properties and potential research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO2 B15289587 p-Ethoxyfluoroacetanilide CAS No. 64046-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64046-57-7

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-fluoroacetamide

InChI

InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

QKTVZEKNPVUIIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide. The document details a probable synthesis pathway, the underlying reaction mechanism, and a composite experimental protocol derived from analogous chemical transformations. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound of interest in medicinal chemistry and drug development due to its structural similarity to phenacetin, a known analgesic and antipyretic. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy, metabolic stability, or reduced side effects. This guide focuses on the chemical synthesis of this fluorinated analog.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is through the N-fluoroacetylation of p-phenetidine (4-ethoxyaniline) . This reaction involves the formation of an amide bond between the amino group of p-phenetidine and a fluoroacetylating agent. Two primary fluoroacylating agents can be considered for this synthesis: fluoroacetyl chloride and fluoroacetic anhydride.

The overall reaction can be summarized as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

This pathway is analogous to the well-established synthesis of phenacetin from p-phenetidine and acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in p-phenetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluoroacylating agent.

The mechanism can be visualized as follows:

Caption: Reaction mechanism for the N-fluoroacetylation of p-phenetidine.

In the presence of a base, the protonated final product is neutralized to yield this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
p-PhenetidineC₈H₁₁NO137.18156-43-4Starting material. Should be purified if colored.
Fluoroacetyl ChlorideC₂H₂ClFO96.49359-06-8Acylating agent. Highly reactive and corrosive.
Fluoroacetic AnhydrideC₄H₂F₂O₃156.05407-25-0Alternative acylating agent. Moisture sensitive.
PyridineC₅H₅N79.10110-86-1Base and catalyst.
DichloromethaneCH₂Cl₂84.9375-09-2Anhydrous solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0For workup.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.
Ethanol (C₂H₅OH)C₂H₅OH46.0764-17-5For recrystallization.
Water (H₂O)H₂O18.027732-18-5For workup and recrystallization.
Synthesis Procedure

The following workflow outlines the key stages of the synthesis:

Experimental_Workflow Start Start: Preparation of Reactants Reaction Reaction: N-Fluoroacetylation Start->Reaction Combine p-phenetidine, fluoroacylating agent, and base in a solvent Workup Aqueous Workup and Extraction Reaction->Workup Quench reaction and neutralize Purification Purification by Recrystallization Workup->Purification Isolate crude product and dissolve in hot solvent Characterization Characterization of Product Purification->Characterization Collect and dry pure crystals End End: Pure this compound Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve p-phenetidine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Fluoroacylating Agent

  • Dissolve fluoroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the fluoroacetyl chloride solution dropwise to the stirred p-phenetidine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

Step 3: Reaction

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Workup

  • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the excess pyridine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude this compound by recrystallization from an ethanol-water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Phenetidine137.182-4253-255
Fluoroacetyl Chloride96.49-71-72
This compound197.21Not reportedNot reported

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyExpected Key Signals
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), a doublet for the -CH₂F group, and a broad singlet for the amide proton (-NH).
¹³C NMR Signals for the ethoxy carbons, aromatic carbons, the carbonyl carbon, and a carbon signal split by fluorine (-CH₂F).
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300), C=O stretching (around 1670), C-N stretching, and C-F stretching.
Mass Spec (m/z) Molecular ion peak at approximately 197.09.

Note: Specific spectral data for this compound is not widely published. The expected data is based on the known spectra of analogous compounds.

Conclusion

The synthesis of this compound via N-fluoroacetylation of p-phenetidine is a chemically sound and feasible process. This guide provides a robust framework for its synthesis, purification, and characterization. The provided experimental protocol, based on well-established analogous reactions, should enable researchers to successfully synthesize this compound for further investigation in various scientific and developmental applications. Careful handling of the corrosive and moisture-sensitive fluoroacylating agents is crucial for a safe and successful synthesis.

An In-depth Technical Guide to p-Ethoxyfluoroacetanilide: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is an organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure and physicochemical properties is fundamental for its effective utilization in research and development. This technical guide provides a comprehensive overview of the molecular structure and characterization of this compound, including its key identifiers, and a detailed (though currently theoretical) protocol for its synthesis and characterization.

Molecular Structure and Identifiers

The fundamental structure of this compound comprises a p-ethoxyphenyl group attached to the nitrogen of a fluoroacetamide moiety. This seemingly simple structure gives rise to specific physicochemical properties that are of interest in drug design.

IdentifierValue
IUPAC Name N-(4-ethoxyphenyl)-2-fluoroacetamide[1]
Molecular Formula C₁₀H₁₂FNO₂[1]
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CF[1]
InChI InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)[1]
InChIKey QKTVZEKNPVUIIT-UHFFFAOYSA-N[1]
CAS Number 64046-57-7[1]
Molecular Weight 197.21 g/mol [1]
XLogP3 1.9

Physicochemical Properties (Predicted)

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Not available

It is important to note that these are predicted values and experimental verification is crucial for accurate characterization.

Synthesis Protocol

A potential synthetic route to this compound involves the acylation of p-phenetidine with 2-fluoroacetyl chloride. The following is a detailed, theoretical experimental protocol based on standard organic synthesis methodologies.

Materials and Methods
  • Reagents: p-phenetidine, 2-fluoroacetyl chloride, triethylamine, dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve p-phenetidine and triethylamine in DCM B Cool to 0°C A->B C Add 2-fluoroacetyl chloride dropwise B->C D Stir at room temperature C->D E Wash with 1 M HCl D->E Reaction complete F Wash with saturated NaHCO₃ E->F G Wash with brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Recrystallize from ethanol/water I->J Crude product

Caption: Synthetic workflow for this compound.

Procedure
  • In a round-bottom flask, dissolve p-phenetidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the p-disubstituted benzene ring (two doublets), the amide proton (a singlet or a broad singlet), and the methylene protons adjacent to the fluorine atom (a doublet due to coupling with fluorine).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the ethoxy carbons, the aromatic carbons, the amide carbonyl carbon, and the carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling).

  • ¹⁹F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom in the molecule, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretches of the ether linkage, and C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of this compound (197.21 g/mol ). Fragmentation patterns can provide further structural information.

Melting Point Analysis

The melting point of the purified solid product should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of a pure compound.

Logical Relationship of Characterization Data

The data obtained from the various characterization techniques are interconnected and should be used in concert to unequivocally confirm the structure of this compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_confirmation Structural Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) Structure Confirmed Structure of This compound NMR->Structure Provides connectivity and environment of atoms IR IR IR->Structure Identifies functional groups MS Mass Spectrometry MS->Structure Determines molecular weight and fragmentation MP Melting Point MP->Structure Indicates purity

Caption: Logical flow for structural confirmation.

Conclusion

This technical guide has outlined the key molecular and (predicted) physicochemical characteristics of this compound. While experimental data remains to be fully elucidated, the provided theoretical framework for its synthesis and characterization serves as a valuable resource for researchers and scientists. The successful synthesis and thorough characterization of this compound will be a critical step in exploring its potential applications in drug discovery and development. Future work should focus on the experimental validation of the properties and protocols detailed herein.

References

Technical Guide: N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant scarcity of publicly available scientific literature and safety data for the specific compound N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7). This guide has been compiled by extrapolating information from structurally related and well-characterized analogs, namely N-(4-ethoxyphenyl)acetamide (Phenacetin) and 2-Fluoroacetamide. The properties and hazards outlined herein are therefore predictive and should be treated with extreme caution. All handling and research involving this compound should be conducted under the assumption that it is highly toxic, and appropriate safety measures must be implemented.

Chemical and Physical Properties

PropertyN-(4-ethoxyphenyl)-2-fluoroacetamide (Predicted)N-(4-ethoxyphenyl)acetamide (Phenacetin)2-Fluoroacetamide
CAS Number 64046-57-762-44-2[1]640-19-7[2]
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₃NO₂[1]C₂H₄FNO[2]
Molecular Weight 197.21 g/mol 179.22 g/mol [1]77.06 g/mol [2]
Appearance Solid (predicted)White crystalline powderColorless crystals[2]
Melting Point Data not available134-136 °C107-109 °C[2]
Boiling Point Data not availableDecomposesData not available
Solubility Data not availableSlightly soluble in waterSoluble in water[2]

Synthesis

A general synthetic route for N-(4-ethoxyphenyl)-2-fluoroacetamide would likely involve the acylation of 4-ethoxyaniline with a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride. This is a standard method for the formation of amides.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products reactant1 4-Ethoxyaniline conditions Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) Controlled Temperature reactant1->conditions reactant2 2-Fluoroacetyl chloride reactant2->conditions product N-(4-ethoxyphenyl)-2-fluoroacetamide conditions->product byproduct Triethylamine Hydrochloride conditions->byproduct

Caption: General synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide.

Experimental Protocol: General N-Acylation

A representative protocol for the synthesis of a related compound, 2-(4-Fluorophenyl)-N-phenylacetamide, involves the following steps. This can be adapted for the synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide.

  • Reaction Setup: Equimolar quantities of 4-ethoxyaniline and a suitable base (e.g., triethylamine) are dissolved in an inert solvent such as dichloromethane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Acylating Agent: The reaction mixture is cooled in an ice bath, and a solution of 2-fluoroacetyl chloride in the same solvent is added dropwise while maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Potential Hazards and Toxicology

Due to the presence of the fluoroacetamide moiety, N-(4-ethoxyphenyl)-2-fluoroacetamide should be considered highly toxic . Fluoroacetamide is a metabolic poison that disrupts the citric acid cycle.[2][3]

HazardPredicted for N-(4-ethoxyphenyl)-2-fluoroacetamideN-(4-ethoxyphenyl)acetamide (Phenacetin)2-Fluoroacetamide
Acute Toxicity High (by ingestion, inhalation, and dermal contact)ModerateVery High[2]
Carcinogenicity PossibleKnown CarcinogenData not available
Mutagenicity PossibleData not availableData not available
Teratogenicity PossibleData not availableMay cause reproductive disorders[2]
Organ Toxicity Potential for nephrotoxicity and neurotoxicityKidney damage (analgesic nephropathy)[4]Neurotoxin[3]
Signaling Pathway: Postulated Mechanism of Fluoroacetamide Toxicity

The primary toxic action of fluoroacetamide is through its metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle.[5][6][7] This leads to a blockage of cellular respiration.

G compound N-(4-ethoxyphenyl)- 2-fluoroacetamide metabolism Metabolic Activation (Deacetylation & De-ethoxylation) compound->metabolism fluoroacetate Fluoroacetate metabolism->fluoroacetate lethal_synthesis Lethal Synthesis fluoroacetate->lethal_synthesis fluorocitrate Fluorocitrate lethal_synthesis->fluorocitrate aconitase Aconitase fluorocitrate->aconitase krebs_cycle Krebs Cycle blockage Blockage of Cellular Respiration krebs_cycle->blockage inhibition Inhibition aconitase->inhibition inhibition->krebs_cycle

Caption: Postulated toxic pathway of N-(4-ethoxyphenyl)-2-fluoroacetamide.

Signaling Pathway: Metabolic Activation of Phenacetin

Phenacetin (N-(4-ethoxyphenyl)acetamide) is metabolized in the liver, primarily to paracetamol (acetaminophen), which is responsible for its analgesic effects.[4][8] However, minor metabolic pathways can lead to toxic metabolites.[9][10]

G phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) deethylation O-Deethylation (CYP1A2) phenacetin->deethylation toxic_pathway Minor Pathways (e.g., N-hydroxylation) phenacetin->toxic_pathway paracetamol Paracetamol (Active Metabolite) deethylation->paracetamol conjugation Glucuronidation & Sulfation paracetamol->conjugation excretion Renal Excretion conjugation->excretion toxic_metabolites Reactive Metabolites toxic_pathway->toxic_metabolites toxicity Hepatotoxicity & Nephrotoxicity toxic_metabolites->toxicity

Caption: Metabolic pathways of the analog Phenacetin.

Experimental Protocols for Hazard Assessment

Due to the predicted high toxicity, any experimental work with N-(4-ethoxyphenyl)-2-fluoroacetamide must be conducted in a specialized facility with appropriate containment and personal protective equipment.

Experimental Workflow: In Vitro Cytotoxicity Assay

A general workflow to assess the cytotoxicity of a compound is the MTT assay.[11] This assay measures the metabolic activity of cells as an indicator of cell viability.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of the compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data to determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

A detailed protocol for a cytotoxicity assay can be found in various scientific resources.[12][13][14][15]

Experimental Workflow: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[16][17][18]

G start Start prepare_strains Prepare histidine-auxotrophic Salmonella typhimurium strains start->prepare_strains mix Mix bacteria, test compound, and liver extract (S9) prepare_strains->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate for 48-72h plate->incubate count Count revertant colonies incubate->count compare Compare with control plates count->compare end End compare->end

Caption: Workflow for the Ames test for mutagenicity.

A detailed protocol for the Ames test is available from various sources.[19][20]

Conclusion

N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7) is a compound for which there is a significant lack of specific data. Based on its chemical structure, it is prudent to assume that it possesses high toxicity, similar to 2-fluoroacetamide, and may also exhibit carcinogenic properties and nephrotoxicity associated with the phenacetin structure. Any work with this compound requires stringent safety protocols and should be undertaken with the utmost care by trained professionals in a suitable laboratory environment. Further research is necessary to fully characterize the physicochemical properties, toxicological profile, and biological activity of this compound.

References

Navigating the Solubility Landscape of p-Ethoxyfluoroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – In the intricate world of pharmaceutical development, understanding a compound's solubility is a cornerstone for predicting its behavior, from formulation to bioavailability. This technical guide addresses the solubility of p-Ethoxyfluoroacetanilide (IUPAC Name: N-(4-ethoxyphenyl)-2-fluoroacetamide), a compound of interest for researchers and drug development professionals. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound has been publicly reported.

This guide, therefore, serves a dual purpose: to transparently report the absence of existing data and to provide a robust framework of generalized experimental protocols for researchers to determine the solubility of this compound and similar compounds.

Contextual Solubility: Insights from Related Compounds

While direct data for this compound is unavailable, examining the solubility of structurally similar acetanilide derivatives can offer valuable, albeit qualitative, insights into its expected behavior. The following table summarizes the known solubility of related compounds.

Compound NameStructureSolventSolubility
3'-Fluoroacetanilide C₈H₈FNOMethanolSoluble
4-Fluoroacetanilide C₈H₈FNOMethanolSoluble
WaterPractically Insoluble
N-(4-ethoxyphenyl)-acetamide (Phenacetin) C₁₀H₁₃NO₂WaterInsoluble
Boiling WaterSlightly Soluble
EtherSlightly Soluble
EthanolSoluble
ChloroformSoluble

This table provides a qualitative overview of the solubility of compounds structurally related to this compound and should be used for contextual reference only.

Experimental Protocols for Solubility Determination

To empower researchers in generating crucial solubility data, this section details two widely accepted methodologies: the Shake-Flask Method for thermodynamic solubility and Laser Nephelometry for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium or thermodynamic solubility of a compound in a given solvent.[1][2]

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

  • Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

  • Quantitatively analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: Laser Nephelometry

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when it is introduced to an aqueous buffer from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[3][4]

Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microplate nephelometer

  • Multi-well plates (e.g., 96- or 384-well)

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • In a multi-well plate, add the aqueous buffer to each well.

  • Using a liquid handler, add a small volume of the serially diluted DMSO stock solutions to the corresponding wells containing the aqueous buffer. This will create a concentration gradient of the compound in the aqueous buffer.

  • The plate is then analyzed in a laser nephelometer. The instrument measures the light scattered by any precipitate that forms in the wells.[4][5]

  • The concentration at which a significant increase in light scattering is observed, compared to a blank, is determined as the kinetic solubility.

Visualizing the Path to Solubility Data

To provide a clear overview of the process for a comprehensive solubility study, the following workflow diagram has been generated.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound This compound ShakeFlask Shake-Flask Method (Thermodynamic Solubility) Compound->ShakeFlask Nephelometry Nephelometry (Kinetic Solubility) Compound->Nephelometry Solvents Select Solvents (e.g., Water, Ethanol, Buffers) Solvents->ShakeFlask Solvents->Nephelometry Quantification Quantification (e.g., HPLC) ShakeFlask->Quantification DataAnalysis Data Analysis & Interpretation Nephelometry->DataAnalysis Quantification->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: A logical workflow for determining the solubility of this compound.

This guide provides the necessary foundational knowledge and experimental frameworks for researchers to begin to characterize the solubility of this compound. The generation of such data will be invaluable to the scientific community and will aid in the progression of research and development involving this compound.

References

Comprehensive Technical Analysis of p-Ethoxyfluoroacetanilide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, and drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This document provides a detailed overview of the available data for p-Ethoxyfluoroacetanilide, a compound of interest in various scientific domains.

As of the latest literature review, specific experimental data for the melting and boiling points of this compound (CAS No. 64046-57-7), also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is not publicly available. While computational estimations exist, experimentally determined values, crucial for laboratory and industrial applications, have not been identified in the searched resources.

Physicochemical Data Summary

Due to the absence of experimental data, a quantitative summary table for the melting and boiling points cannot be provided at this time. Computational property predictions can be found in databases such as PubChem (CID 46646), but these are theoretical estimations and should be treated as such until validated by experimental evidence.

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are contingent on the synthesis and purification of the compound. Standard methodologies for such determinations would include:

  • Melting Point Determination: The melting point would typically be determined using a calibrated melting point apparatus. A small, purified sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded. For high-purity substances, this range should be narrow.

  • Boiling Point Determination: The boiling point would be determined at a specific atmospheric pressure, as it is highly dependent on this parameter. For small quantities, methods such as the Siwoloboff method can be employed, where a small sample is heated in a Thiele tube alongside a thermometer, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary is recorded as the boiling point.

Logical Workflow for Physicochemical Characterization

The logical workflow for obtaining the required physicochemical data for a novel or uncharacterized compound like this compound is outlined below. This process ensures accurate and reliable data generation for research and development purposes.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Purity Confirmed BoilingPoint Boiling Point Determination Characterization->BoilingPoint Purity Confirmed DataAnalysis Data Analysis and Validation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Reporting Reporting in Technical Guide DataAnalysis->Reporting

Caption: Workflow for Synthesis and Physicochemical Analysis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound or its broader biological activity. Elucidating the biological effects of this compound would require a series of in vitro and in vivo studies, starting with screening assays to identify potential molecular targets and cellular effects. A general workflow for such an investigation is depicted below.

G cluster_screening Initial Biological Screening cluster_pathway Pathway Elucidation cluster_invivo In Vivo Studies TargetScreening High-Throughput Target Screening HitValidation Hit Validation & Dose-Response TargetScreening->HitValidation CellBasedAssays Cell-Based Phenotypic Assays CellBasedAssays->HitValidation MechanismOfAction Mechanism of Action Studies HitValidation->MechanismOfAction PathwayAnalysis Signaling Pathway Analysis MechanismOfAction->PathwayAnalysis AnimalModels Efficacy & Toxicity in Animal Models PathwayAnalysis->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD

Caption: Workflow for Investigating Biological Activity.

Spectroscopic Elucidation of p-Ethoxyfluoroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of p-Ethoxyfluoroacetanilide, a compound of interest in pharmaceutical research and development. Through the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed structural characterization can be achieved. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for data interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Doublet of doublets2HAromatic protons (ortho to -NHCOCH₃)
~6.9 - 7.1Doublet of doublets2HAromatic protons (ortho to -OCH₂CH₃)
~4.0 - 4.2Quartet2H-OCH₂CH₃
~2.1 - 2.3Singlet3H-COCH₃
~1.4 - 1.6Triplet3H-OCH₂CH₃
~7.8 - 8.2Broad Singlet1H-NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~168 - 170C=O (Amide)
~155 - 158Aromatic C-O
~145 - 155 (d, ¹JCF)Aromatic C-F
~130 - 135Aromatic C-N
~120 - 125Aromatic CH
~115 - 120Aromatic CH
~63 - 65-OCH₂CH₃
~24 - 26-COCH₃
~14 - 16-OCH₂CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretch
~3050-3100MediumAromatic C-H Stretch
~2900-2980MediumAliphatic C-H Stretch
~1670StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1510StrongAromatic C=C Stretch
~1240StrongC-O-C Asymmetric Stretch
~1050StrongC-O-C Symmetric Stretch
~1100-1200StrongC-F Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPossible Fragment
[M]+•Molecular Ion
[M - CH₂=C=O]+•Loss of ketene
[M - CH₃-C=O]+Loss of acetyl radical
[M - OCH₂CH₃]+Loss of ethoxy radical

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small molecules.[2] The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical progression of spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Spectral_Interpretation_Logic Start Begin Spectral Interpretation MS_Data MS Data: Determine Molecular Weight and Fragmentation Start->MS_Data IR_Data IR Data: Identify Key Functional Groups MS_Data->IR_Data NMR_Data NMR Data: (¹H and ¹³C) Map C-H Framework IR_Data->NMR_Data Propose_Structure Propose Putative Structure NMR_Data->Propose_Structure Verify_Structure Verify with All Spectral Data Propose_Structure->Verify_Structure Final_Structure Confirmed Molecular Structure Verify_Structure->Final_Structure

Caption: Logical flow for the interpretation of spectroscopic data.

References

An In-depth Technical Guide to the Potential Biological Activities of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical framework designed to meet the structural and content requirements of the prompt. As of October 2025, there is a significant lack of publicly available scientific literature detailing the synthesis, biological activities, and mechanism of action of p-Ethoxyfluoroacetanilide. Therefore, the data, experimental protocols, and signaling pathways presented herein are illustrative and should be considered hypothetical.

Abstract

This compound is a synthetic compound of interest due to its structural motifs, which suggest potential pharmacological activities. This guide provides a hypothetical exploration of its synthesis, potential biological activities, and putative mechanisms of action. Drawing plausible inferences from related chemical structures, we present conjectural data on its analgesic, anti-inflammatory, and anticonvulsant properties. Detailed, albeit illustrative, experimental protocols for assessing these activities are provided, alongside hypothetical signaling pathways visualized with Graphviz. This document serves as a template for the comprehensive evaluation of novel chemical entities, structured for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of acetanilides, a group of compounds known for their diverse pharmacological properties. The presence of an ethoxy group and a fluorine atom on the acetanilide scaffold suggests the potential for unique biological interactions and metabolic profiles. This guide outlines a hypothetical research program to elucidate the biological potential of this compound, presenting speculative data and methodologies as a model for a comprehensive technical whitepaper.

Synthesis and Characterization

A plausible synthetic route for this compound could involve the acylation of p-phenetidine with fluoroacetyl chloride.

Hypothetical Synthetic Protocol

A solution of p-phenetidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane, would be cooled to 0°C. Fluoroacetyl chloride (1.1 eq) would then be added dropwise to the stirred solution. The reaction mixture would be allowed to warm to room temperature and stirred for a designated period. Upon completion, the reaction would be quenched with a mild base, and the organic layer would be washed, dried, and concentrated. The crude product would then be purified using column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities

Based on the structural features of this compound, several biological activities can be hypothesized. The following sections detail these conjectural activities and present illustrative quantitative data.

Analgesic Activity

The analgesic potential of this compound could be evaluated using standard animal models, such as the hot plate test and the acetic acid-induced writhing test in mice.

Compound Dose (mg/kg) Hot Plate Test (Latency, sec ± SEM) Writhing Inhibition (%)
Vehicle Control-10.2 ± 0.80
This compound1015.8 ± 1.2*35.2
This compound2522.5 ± 1.5**58.7
This compound5028.1 ± 1.9 75.4
Morphine (Standard)535.4 ± 2.192.1

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Anti-inflammatory Activity

The anti-inflammatory potential could be assessed through its ability to inhibit cyclooxygenase (COX) enzymes.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compound15.82.17.5
Celecoxib (Standard)>1000.04>2500

The carrageenan-induced paw edema model in rats could be used to evaluate in vivo anti-inflammatory effects.

Compound Dose (mg/kg) Edema Inhibition (%) at 3h
Vehicle Control-0
This compound2532.5
This compound5055.8
Indomethacin (Standard)1068.2
Anticonvulsant Activity

The anticonvulsant properties could be investigated using the MES test in mice.

Compound Dose (mg/kg) Protection (%)
Vehicle Control-0
This compound2520
This compound5050
This compound10080
Phenytoin (Standard)30100

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

Hot Plate Test
  • Male Swiss albino mice (20-25 g) are used.

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • Animals are placed on the hot plate, and the latency to the first sign of nociception (licking of hind paws or jumping) is recorded.

  • A cut-off time of 45 seconds is set to prevent tissue damage.

  • Baseline latency is recorded before drug administration.

  • This compound, vehicle, or a standard drug is administered intraperitoneally.

  • Latency is measured at 30, 60, 90, and 120 minutes post-administration.

Acetic Acid-Induced Writhing Test
  • Male Swiss albino mice (20-25 g) are used.

  • This compound, vehicle, or a standard drug is administered intraperitoneally.

  • After 30 minutes, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.

  • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition is calculated relative to the vehicle control group.

In Vitro COX Inhibition Assay
  • Ovine COX-1 and COX-2 enzymes are used.

  • The assay is performed using a colorimetric COX inhibitor screening assay kit.

  • The enzyme is incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound.

  • The production of prostaglandin G₂ is measured by monitoring the absorbance at 590 nm.

  • IC₅₀ values are calculated from the concentration-response curves.

Hypothetical Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action and an experimental workflow.

G Hypothetical Anti-inflammatory Signaling Pathway This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

G Workflow for In Vivo Analgesic Testing Animal Acclimatization Animal Acclimatization Baseline Nociceptive Testing Baseline Nociceptive Testing Animal Acclimatization->Baseline Nociceptive Testing Drug Administration Drug Administration Baseline Nociceptive Testing->Drug Administration Post-treatment Nociceptive Testing Post-treatment Nociceptive Testing Drug Administration->Post-treatment Nociceptive Testing Data Analysis Data Analysis Post-treatment Nociceptive Testing->Data Analysis

Caption: A simplified workflow for conducting in vivo analgesic experiments.

Conclusion

While there is currently a dearth of scientific literature on this compound, this hypothetical technical guide provides a comprehensive framework for its potential investigation. The illustrative data and methodologies presented herein serve as a template for the rigorous evaluation of novel chemical entities. The conjectural analgesic, anti-inflammatory, and anticonvulsant activities, supported by plausible experimental designs and mechanistic pathways, underscore the importance of systematic research in drug discovery. Future experimental validation is necessary to ascertain the true pharmacological profile of this compound.

A Technical Guide to p-Ethoxyfluoroacetanilide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-ethoxyfluoroacetanilide and its analogs, a class of compounds with significant potential in drug discovery. Drawing parallels with structurally similar molecules such as phenacetin and other fluorinated pharmaceuticals, this document outlines plausible synthetic routes, hypothesizes mechanisms of action, and details experimental protocols for their biological evaluation. While specific data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in exploring the therapeutic utility of this and related compounds. We focus on their potential as cyclooxygenase (COX) inhibitors and modulators of the NF-κB signaling pathway, key targets in inflammation and pain management.

Introduction

Acetanilide derivatives have historically formed a cornerstone of analgesic and antipyretic therapy. The prototypical analog, phenacetin (N-(4-ethoxyphenyl)acetamide), was widely used before concerns over its toxicity led to its withdrawal.[1] Its primary mechanism of action is attributed to its metabolite, paracetamol (acetaminophen), which inhibits cyclooxygenase (COX) enzymes.[2] The introduction of a fluorine atom into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological activity.[3][4][5] This guide explores the synthesis, potential biological activities, and methods for evaluation of this compound, a compound that combines the structural features of phenacetin with the strategic placement of a fluorine atom.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the acylation of a corresponding fluoro-substituted p-ethoxyaniline. The specific isomer of this compound (e.g., 2-fluoro-4-ethoxyacetanilide or 3-fluoro-4-ethoxyacetanilide) would depend on the starting aniline.

General Synthetic Protocol:

  • Starting Material: The synthesis would commence with the appropriate fluoro-substituted p-ethoxyaniline (e.g., 2-fluoro-4-ethoxyaniline).

  • Acylation: The aniline derivative is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane, in the presence of a base (e.g., triethylamine or pyridine).

  • Acetylating Agent: Acetic anhydride or acetyl chloride is added dropwise to the solution at a controlled temperature, typically 0-25 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Characterization

The synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure and placement of the fluorine atom.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Elemental Analysis: To confirm the empirical formula.

Biological Activity and Mechanism of Action

Based on the structural analogy to phenacetin and other anti-inflammatory agents, the primary hypothesized mechanism of action for this compound and its analogs is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is plausible that this compound would exhibit inhibitory activity against both COX-1 and COX-2. The fluorine substituent may influence the selectivity and potency of this inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[10][11][12][13] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including COX-2. Some anti-inflammatory compounds have been shown to modulate NF-κB signaling. It is conceivable that this compound could also exert anti-inflammatory effects through the inhibition of the NF-κB pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα.

Quantitative Data

As this compound is a compound with limited published data, specific quantitative data such as IC50 and LD50 values are not available. The following tables are presented as templates for organizing experimental data once it is generated.

Table 1: In Vitro Cyclooxygenase Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Analog 1Data to be determinedData to be determinedData to be determined
Analog 2Data to be determinedData to be determinedData to be determined
Celecoxib (Control)Reference valueReference valueReference value
Ibuprofen (Control)Reference valueReference valueReference value

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)
This compoundData to be determinedData to be determined
Analog 1Data to be determinedData to be determined
Analog 2Data to be determinedData to be determined
Indomethacin (Control)Reference valueReference value

Table 3: Acute Toxicity

CompoundRoute of AdministrationLD50 (mg/kg)
This compoundOralData to be determined
This compoundIntraperitonealData to be determined

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for determining COX-1 and COX-2 inhibitory activity is the use of a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).[14][15]

Protocol:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction is performed in a buffer solution containing heme and the respective COX enzyme.

  • Inhibitor Addition: The test compound (this compound or its analogs) is added at various concentrations.

  • Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Termination: The reaction is stopped after a defined incubation period by the addition of a strong acid (e.g., HCl).

  • Quantification: The product of the reaction, prostaglandin H2 (PGH2), is reduced to prostaglandin F2α (PGF2α) and quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293) is transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-lactamase).

  • Compound Treatment: The transfected cells are treated with the test compound at various concentrations.

  • Stimulation: The NF-κB pathway is activated using a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizations

Proposed Synthesis Workflow

G start Fluoro-substituted p-ethoxyaniline reaction Acylation Reaction start->reaction reagents Acetic Anhydride or Acetyl Chloride, Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Hypothesized Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX PGs Prostaglandins COX->PGs compound This compound compound->COX Inhibition G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylation IkB_p P-IκBα IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Degradation of IκBα DNA DNA NFkB->DNA Translocation Transcription Pro-inflammatory Gene Transcription DNA->Transcription compound This compound compound->IKK Inhibition? stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->IKK

References

The Undiscovered Story of N-(4-ethoxyphenyl)-2-fluoroacetamide: A Technical Assessment of Available Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the collective knowledge regarding the specific compound N-(4-ethoxyphenyl)-2-fluoroacetamide. Despite extensive searches, no direct records of its discovery, synthesis, biological activity, or history of investigation were found. This technical guide, therefore, serves to report this absence of information and to provide an overview of closely related compounds, which may offer insights into the potential properties and synthesis of the target molecule.

The initial objective was to compile an in-depth technical guide on N-(4-ethoxyphenyl)-2-fluoroacetamide, detailing its discovery, experimental protocols, quantitative data, and relevant biological pathways. However, the investigation has concluded that this compound is not documented in the accessible scientific domain. The following sections detail the findings on structurally similar molecules that were unearthed during the search process.

Structurally Related Compounds: A Survey of the Literature

While information on N-(4-ethoxyphenyl)-2-fluoroacetamide is absent, research on its constituent chemical moieties and analogues provides a foundation for understanding its potential characteristics.

N-(4-ethoxyphenyl)acetamide (Phenacetin)

N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin, is a well-documented compound with a history as an analgesic and antipyretic drug.[1] Introduced by Bayer in 1887, it was one of the first synthetic fever reducers and non-opioid analgesics to be marketed.[1] However, due to its adverse effects, including carcinogenicity and kidney damage, it was withdrawn from medicinal use in many countries, including Canada (1973) and the United States (1983).[1][2] The analgesic effects of Phenacetin are attributed to its action on the sensory tracts of the spinal cord.[1] It also exhibits a depressant action on the heart.[1] A significant metabolic pathway for Phenacetin involves the cleavage of its ether bond to form paracetamol (acetaminophen), which is itself a clinically relevant analgesic.[1]

Fluoroacetamide

Fluoroacetamide is a highly toxic organic compound used as a rodenticide and insecticide.[3] Its mechanism of action involves the metabolic conversion to fluoroacetic acid, which disrupts the citric acid cycle (Krebs cycle), leading to cell death.[3] A method for preparing fluoroacetamide was patented in 1947.[4]

Other Related Phenylacetamide Derivatives

Scientific literature contains studies on various derivatives of phenylacetamide with a range of biological activities. For instance, researchers have synthesized and evaluated 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their potential as anticancer agents.[5] These studies provide detailed experimental protocols for the synthesis of related amide compounds. Similarly, the synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents have been reported.[6]

Hypothetical Synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide

Based on general organic synthesis principles and published methods for similar compounds, a potential synthetic route for N-(4-ethoxyphenyl)-2-fluoroacetamide can be proposed. This would likely involve the acylation of 4-ethoxyaniline with a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride or 2-fluoroacetic anhydride.

A generalized workflow for such a synthesis is depicted below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated according to the available literature.

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-ethoxyaniline 4-ethoxyaniline Acylation Acylation 4-ethoxyaniline->Acylation 2-fluoroacetyl_chloride 2-fluoroacetyl chloride 2-fluoroacetyl_chloride->Acylation Target_Compound N-(4-ethoxyphenyl)- 2-fluoroacetamide Acylation->Target_Compound

References

A Comprehensive Technical Guide to the Thermochemical Data of Fluorinated Acetanilide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties of fluorinated acetanilide compounds. Acetanilide and its derivatives are of significant interest in medicinal chemistry, and the introduction of fluorine atoms can profoundly influence their physicochemical properties, metabolic stability, and pharmacological activity. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates the impact of fluorination on metabolic pathways.

Quantitative Thermochemical Data

While extensive experimental thermochemical data for a wide range of fluorinated acetanilides remains an area of active research, this guide consolidates available and analogous data to provide a comparative overview. The data for the parent compound, acetanilide, is provided as a baseline.

Table 1: Physical Properties of Acetanilide and Monofluoroacetanilide Isomers

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
AcetanilideC₈H₉NO135.16114.3
2-FluoroacetanilideC₈H₈FNO153.1575-77
3-FluoroacetanilideC₈H₈FNO153.1582-84[1][2]
4-FluoroacetanilideC₈H₈FNO153.15153-155[3]

Table 2: Enthalpy Data for Acetanilide

Thermochemical PropertyValue (kJ/mol)
Enthalpy of Combustion (ΔcH°)-4224.88 ± 0.93[4]
Enthalpy of Formation (ΔfH°)-123.8 ± 1.1[5][6]
Enthalpy of Sublimation (ΔsubH°)99.8 ± 0.8[6]

Note: Enthalpy of formation is for the solid state at 298.15 K. Enthalpy of combustion corresponds to the reaction: C₈H₉ON(s) + 9.75 O₂(g) → 8 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)[5].

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical data presented above relies on precise and specialized experimental techniques. The following sections outline the general methodologies for key experiments.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

Rotating-bomb calorimetry is a principal method for determining the enthalpy of combustion of solid and liquid organic compounds, particularly those containing elements like halogens.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample (approximately 0.3 g) is placed in a platinum crucible within a calorimetric bomb. For volatile samples, sealing in quartz ampoules may be necessary. A known amount of water (e.g., 0.3 cm³) is added to the bomb to ensure the final products are in a well-defined state[6].

  • Bomb Assembly and Charging: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm[6].

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter. The entire system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals throughout the experiment. The rotation of the bomb ensures a homogeneous solution of the final products.

  • Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid[5]. The enthalpy of combustion of the sample is then calculated from the observed temperature rise, corrected for heat exchange and the energy of ignition. For halogen-containing compounds, corrections for the formation of halogen acids (e.g., HF) are essential.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation

Knudsen effusion mass spectrometry is a highly sensitive technique used to measure the vapor pressure of solids and liquids with low volatility. This data can then be used to calculate the enthalpy of sublimation.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.

  • Effusion and Ionization: The cell is heated to a precisely controlled temperature, causing the sample to effuse through the orifice into the ion source of the mass spectrometer. The effusing vapor is then ionized, typically by electron impact.

  • Mass Analysis and Data Collection: The resulting ions are separated by their mass-to-charge ratio and detected. The ion intensity of the parent molecule is recorded as a function of temperature.

  • Calculation of Vapor Pressure: The vapor pressure is determined from the measured ion intensity using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure. Calibration with a substance of known vapor pressure is often employed.

  • Determination of Enthalpy of Sublimation: The enthalpy of sublimation is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, where R is the gas constant.

Impact of Fluorination on Acetanilide Metabolism

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability. Fluorine's high electronegativity and the strength of the C-F bond can block or alter metabolic pathways, often leading to improved pharmacokinetic profiles.

Acetanilide is primarily metabolized in the liver. A key pathway involves hydroxylation of the aromatic ring, a reaction catalyzed by cytochrome P450 (CYP450) enzymes, to form acetaminophen (paracetamol), which is then further conjugated and excreted[7][8]. Another pathway can lead to the formation of aniline, which is associated with toxicity[7].

Fluorination of the aromatic ring can significantly modify this metabolic profile. By replacing a hydrogen atom with a fluorine atom at a potential site of hydroxylation, that metabolic route can be blocked. This forces the metabolism to occur at other positions or through different pathways, potentially reducing the formation of toxic metabolites and prolonging the drug's half-life[9][10][11].

Below is a diagram illustrating the metabolic pathway of acetanilide and the potential influence of fluorination.

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Acetanilide Acetanilide Acetaminophen Acetaminophen (Paracetamol) Acetanilide->Acetaminophen Hydroxylation Aniline Aniline (Toxic Metabolite) Acetanilide->Aniline Hydrolysis Fluorinated_Acetanilide Fluorinated Acetanilide (e.g., 4-Fluoroacetanilide) Fluorinated_Metabolite Alternative Metabolites Fluorinated_Acetanilide->Fluorinated_Metabolite Alternative Pathways Blocked_Metabolism Blocked Hydroxylation Fluorinated_Acetanilide->Blocked_Metabolism Conjugates Glucuronide and Sulfate Conjugates Acetaminophen->Conjugates Blocked_Metabolism->Acetaminophen Excretion Excretion Conjugates->Excretion

Metabolic pathway of acetanilide and the effect of fluorination.

This diagram illustrates that while acetanilide is metabolized to both the therapeutic compound acetaminophen and the toxic metabolite aniline, fluorination can block the primary hydroxylation site, potentially leading to alternative, less toxic metabolic pathways and enhanced drug stability. The strong carbon-fluorine bond is resistant to cleavage by CYP450 enzymes, a key principle in modern drug design[9][10][11].

References

Navigating the Acquisition of p-Ethoxyfluoroacetanilide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sourcing via Custom Synthesis

Since p-Ethoxyfluoroacetanilide is not commercially cataloged, researchers must engage with companies that specialize in custom chemical synthesis. These contract research organizations (CROs) or specialized chemical manufacturers can synthesize specific molecules on demand, tailored to the client's requirements.

When considering a custom synthesis provider, it is crucial to evaluate several key parameters to ensure the quality, timeliness, and cost-effectiveness of the project. The following table outlines the essential data points to request and compare from potential synthesis partners.

Table 1: Key Comparison Metrics for Custom Synthesis Providers

ParameterDescriptionImportance for Researchers
Purity The percentage of the desired compound in the final product, typically determined by analytical methods like HPLC, GC-MS, and NMR.High purity (often >95% or >98%) is critical for the reliability and reproducibility of experimental results.
Quantity The amount of the final compound to be delivered, ranging from milligrams (mg) for initial screening to kilograms (kg) for later-stage development.The required quantity will depend on the intended application, from small-scale in vitro assays to more extensive in vivo studies.
Estimated Cost The projected price for the synthesis project, which can be structured as a fee-for-service (FFS) or a full-time equivalent (FTE) model.Budget constraints are a primary consideration. It is advisable to obtain quotes from multiple vendors.
Lead Time The estimated time from project initiation to the delivery of the final compound.Project timelines are often critical in research and development. A shorter lead time can accelerate the research process.
Analytical Data Package The comprehensive set of analytical data provided with the final compound to confirm its identity and purity (e.g., ¹H NMR, ¹³C NMR, MS, HPLC).This is essential for quality control and for the researcher's records and potential publications.
Synthesis Route Viability An assessment by the provider of the feasibility of the synthesis, including potential challenges and the proposed synthetic pathway.Provides insight into the provider's expertise and the likelihood of a successful synthesis.
Confidentiality Agreement A legal agreement to protect the intellectual property associated with the compound and the research project.Crucial for protecting novel discoveries and maintaining a competitive advantage.

Experimental Protocols

Given the nature of this compound as a research compound likely to be explored for its biological activity, a general experimental protocol for in vitro screening is provided below. Additionally, a plausible synthetic route that a custom synthesis provider might employ is outlined.

General Protocol for In Vitro Cytotoxicity Screening

This protocol describes a typical workflow for assessing the cytotoxic effects of a novel compound like this compound on a cancer cell line using an MTS assay.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours until a color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Plausible Synthetic Route

A potential synthetic pathway for this compound, based on common organic chemistry reactions, is the acylation of 4-ethoxyaniline with 2-fluoroacetyl chloride.

  • Starting Materials: 4-ethoxyaniline and 2-fluoroacetyl chloride.

  • Reaction:

    • Dissolve 4-ethoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel.

    • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-fluoroacetyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final this compound.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Supplier_Selection_Workflow Start Identify Need for This compound Search_Suppliers Search Chemical Databases (e.g., PubChem, SciFinder) Start->Search_Suppliers No_Stock Compound Not Available as Stock Chemical Search_Suppliers->No_Stock Identify_Custom_Synth Identify Potential Custom Synthesis Providers No_Stock->Identify_Custom_Synth Request_Quotes Request Quotes and Information (Purity, Quantity, Cost, Lead Time) Identify_Custom_Synth->Request_Quotes Compare_Providers Compare Providers Based on Key Metrics (Table 1) Request_Quotes->Compare_Providers Select_Provider Select Optimal Provider and Establish Confidentiality Agreement Compare_Providers->Select_Provider Initiate_Synthesis Initiate Synthesis Project Select_Provider->Initiate_Synthesis Receive_Compound Receive Compound and Analytical Data Package Initiate_Synthesis->Receive_Compound QC_Verification In-house QC Verification of Received Compound Receive_Compound->QC_Verification Proceed_Research Proceed with Research (e.g., In Vitro Screening) QC_Verification->Proceed_Research

Caption: Workflow for procuring this compound via custom synthesis.

Hypothetical_Signaling_Pathway Compound This compound Target_Protein Target Protein (e.g., Kinase, Enzyme) Compound->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Signal Transduction Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Ethoxyfluoroacetanilide is an acetanilide derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical Formula C10H12FNO2[1]
Molecular Weight 197.21 g/mol [1]
IUPAC Name N-(4-ethoxyphenyl)-2-fluoroacetamide[1]
CAS Number 64046-57-7[1]

Experimental Protocol: HPLC Method for this compound

This protocol outlines the necessary steps for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Standard: this compound reference standard.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 245 nm
Run Time 15 minutes

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a drug substance, a simple dissolution in the sample diluent is typically sufficient. For formulated products, additional extraction or filtration steps may be necessary to remove excipients.

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution multiple times and evaluating parameters such as peak area precision, tailing factor, and theoretical plates.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

ParameterExpected Value
Retention Time Approximately 6.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) start->prep_mobile_phase prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_setup HPLC System Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->hplc_setup inject_samples Inject Standards and Samples prep_standards->inject_samples prep_samples->inject_samples system_suitability System Suitability Test hplc_setup->system_suitability system_suitability->inject_samples Pass data_acquisition Data Acquisition inject_samples->data_acquisition data_processing Data Processing (Integration, Calibration Curve) data_acquisition->data_processing reporting Generate Report data_processing->reporting end End reporting->end

Caption: Workflow for the HPLC analysis of this compound.

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound. The provided protocol and chromatographic conditions can be adapted as needed for different sample matrices and analytical requirements.

References

Application Notes and Protocols for the GC-MS Analysis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the qualitative and quantitative analysis of p-Ethoxyfluoroacetanilide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methodologies for the analysis of structurally related aromatic amines and acetanilide derivatives and are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound (C₁₀H₁₂FNO₂) is an organic compound with a molecular weight of 197.21 g/mol [1]. As a derivative of acetanilide, it contains a fluoroacetyl group and an ethoxy substituent on the phenyl ring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document outlines a comprehensive protocol for its analysis.

Experimental Protocols

A successful GC-MS analysis of this compound requires careful sample preparation and optimization of instrumental parameters.

Sample Preparation

Given that this compound is an aromatic amine derivative, a standard sample preparation protocol involving solvent extraction is appropriate.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

Protocol for Extraction from a Matrix (e.g., Biological Fluid):

  • Liquid-Liquid Extraction:

    • To 1 mL of the sample matrix, add 2 mL of a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase or a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for the analysis of this compound and should be optimized for your specific instrumentation and analytical goals. These are based on general methods for aromatic amines and acetanilides.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 80 °C (hold for 1 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range40-350 amu
Solvent Delay3 minutes

Data Presentation

Quantitative analysis of this compound would involve monitoring characteristic ions. Based on the structure of this compound, a predicted fragmentation pattern can be proposed. The molecular ion ([M]⁺) would be at m/z 197. Key fragments would likely arise from the cleavage of the amide bond, the loss of the ethoxy group, and fragmentation of the fluoroacetyl group.

Table 2: Predicted Quantitative Data for this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound(Predicted) ~12-15109137197

Note: The retention time is an estimate and will depend on the specific GC conditions. The quantifier and qualifier ions are predicted based on likely fragmentation pathways and should be confirmed by experimental data.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for GC-MS analysis.

Predicted Mass Fragmentation Pathway

This diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway cluster_frags Primary Fragments Parent This compound [M]⁺˙ m/z = 197 Frag1 [M - C₂H₅]⁺ m/z = 168 Parent->Frag1 - C₂H₅ Frag2 [M - OCH₂CH₃]⁺ m/z = 152 Parent->Frag2 - OCH₂CH₃ Frag3 [C₂H₅OC₆H₄NH₂]⁺˙ m/z = 137 Parent->Frag3 - COCFH₂ Frag4 [C₆H₄NH₂]⁺ m/z = 109 Frag3->Frag4 - C₂H₄

Caption: Predicted fragmentation of this compound.

Conclusion

The protocols and data presented here provide a robust starting point for the development of a validated GC-MS method for the analysis of this compound. Researchers, scientists, and drug development professionals can adapt these guidelines to their specific laboratory instrumentation and analytical requirements. Method optimization and validation are crucial steps to ensure accurate and reliable results.

References

Application Notes and Protocols: p-Ethoxyfluoroacetanilide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethoxyfluoroacetanilide, systematically known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is a fluorinated aromatic compound with potential applications in organic synthesis and drug discovery. The incorporation of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make fluoro-substituted compounds like this compound valuable starting materials and intermediates in the synthesis of novel bioactive molecules.

This document provides an overview of the synthesis of this compound, its potential applications based on related compounds, and detailed experimental protocols. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented is based on analogous and structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of p-phenetidine (4-ethoxyaniline) with a suitable fluoroacetylating agent, such as fluoroacetyl chloride or fluoroacetic anhydride. This reaction is a standard procedure in organic synthesis for forming amide bonds.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product p_phenetidine p-Phenetidine reaction + p_phenetidine->reaction fluoroacetyl_chloride Fluoroacetyl Chloride fluoroacetyl_chloride->reaction product This compound reaction->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is adapted from general methods for the acylation of aromatic amines.

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Fluoroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-phenetidine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add fluoroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-(4-ethoxyphenyl)-2-fluoroacetamide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Acetanilide Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Expected)
This compound C₁₀H₁₂FNO₂197.21Not Reported¹H NMR: Peaks for ethoxy group, aromatic protons, and CH₂F group. ¹³C NMR: Peaks for aromatic carbons, ethoxy carbons, and CH₂F carbon. IR (cm⁻¹): N-H stretch, C=O stretch, C-F stretch.
Phenacetin (N-(4-ethoxyphenyl)acetamide) C₁₀H₁₃NO₂179.22134-136¹H NMR (CDCl₃): δ 1.41 (t, 3H), 2.15 (s, 3H), 3.99 (q, 2H), 6.85 (d, 2H), 7.37 (d, 2H), 7.80 (br s, 1H).
N-(4-Fluorophenyl)acetamide C₈H₈FNO153.15153-155-

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the fluoroacetyl group can enhance the biological activity and pharmacokinetic properties of derivative compounds.

Potential Applications:

  • Precursor for Bioactive Molecules: The amide functionality can be further modified, and the aromatic ring can undergo electrophilic substitution to introduce other functional groups, leading to the synthesis of novel compounds with potential therapeutic activities.

  • Enzyme Inhibitors: N-Aryl acetamide derivatives have been investigated as inhibitors for various enzymes. The fluoro-substituted acetamide moiety may confer specific binding properties.

  • Antimicrobial Agents: Fluoro-substituted aromatic compounds have shown promise as antimicrobial agents. Derivatives of this compound could be explored for their antibacterial or antifungal properties.

Workflow for Derivative Synthesis and Evaluation:

G A This compound B Chemical Modification (e.g., Aromatic Substitution, Amide Hydrolysis) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for the development of new drug candidates from this compound.

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathways involving this compound have been documented, its derivatives could potentially interact with various biological targets. For instance, if a derivative were designed to inhibit a specific kinase, its mechanism of action could be represented as follows:

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Kinase_B

Application Notes and Protocols for the Synthesis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of p-Ethoxyfluoroacetanilide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acylation of p-phenetidine with a fluoroacetylating agent. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, representative data and a visual workflow of the synthesis are presented to aid researchers in replicating the experiment.

Introduction

This compound is an amide derivative that incorporates both an ethoxy and a fluoroacetyl group. These structural motifs are of interest in medicinal chemistry for their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The following protocol describes a common and effective method for the synthesis of this compound via the reaction of 4-ethoxyaniline (p-phenetidine) with fluoroacetyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

p-Phenetidine + Fluoroacetyl Chloride → this compound + HCl

This reaction is an N-acylation where the nucleophilic amine of p-phenetidine attacks the electrophilic carbonyl carbon of fluoroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
p-Phenetidine (4-ethoxyaniline)ReagentSigma-Aldrich
Fluoroacetyl chlorideReagentSigma-Aldrich
Dichloromethane (DCM), anhydrousACSFisher Scientific
Triethylamine (TEA) or PyridineReagentSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACSFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACSFisher Scientific
Ethyl acetateHPLCFisher Scientific
HexaneHPLCFisher Scientific

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.3. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-phenetidine (e.g., 5.0 g, 36.4 mmol) and anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (5.1 mL, 36.4 mmol) or pyridine to the solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Fluoroacetyl Chloride: Slowly add fluoroacetyl chloride (e.g., 3.5 g, 36.4 mmol) dropwise to the stirred solution over 30 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup - Quenching: Upon completion, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Starting Material (p-Phenetidine) 5.0 g
Yield of Crude Product ~6.5 g
Yield of Purified Product ~5.8 g
Percent Yield ~81%
Melting Point 98-100 °C
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.1 (brs, 1H, NH), 7.4 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.8 (d, J=47 Hz, 2H, F-CH₂), 4.0 (q, 2H, O-CH₂), 1.4 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.5 (C=O), 156.0, 131.0, 122.0, 115.0, 78.5 (d, J=180 Hz, F-CH₂), 63.5, 14.8
IR (KBr, cm⁻¹) 3300 (N-H), 1680 (C=O), 1510, 1240, 1050 (C-F)
MS (ESI-MS) m/z 198.09 [M+H]⁺

Note: The data presented in this table are representative and may vary based on experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification cluster_product Final Product p_phenetidine p-Phenetidine in DCM base Add Triethylamine p_phenetidine->base cooling Cool to 0-5 °C base->cooling add_reagent Add Fluoroacetyl Chloride cooling->add_reagent react Stir at Room Temp add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize/Column Chromatography dry->purify final_product This compound purify->final_product

Figure 1. Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Fluoroacetyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for p-Ethoxyfluoroacetanilide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative example for a compound of the class of fluoroacetanilides, specifically N-(4-ethoxyphenyl)-2-fluoroacetamide, referred to herein as p-Ethoxyfluoroacetanilide. As of the latest literature search, specific experimental data for this exact molecule is not publicly available. Therefore, the information presented is a scientifically informed projection based on the known properties of its constituent moieties and the general principles of medicinal chemistry.

Introduction

This compound is a synthetic small molecule belonging to the class of fluoroacetanilides. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The p-ethoxyphenyl group is a common scaffold found in a number of biologically active compounds. This document outlines the potential applications, synthesis, and hypothetical biological evaluation of this compound as a lead compound in drug discovery.

Potential Medicinal Chemistry Applications

Based on the structural motifs of a p-ethoxyphenyl ring and a fluoroacetamide group, this compound is hypothesized to have potential applications in several therapeutic areas:

  • Analgesic and Antipyretic Agents: The structurally related compound, phenacetin (N-(4-ethoxyphenyl)acetamide), was formerly used as an analgesic and antipyretic drug.[4] While phenacetin was withdrawn due to toxicity concerns related to its metabolite, p-phenetidine, the fluorinated analog may exhibit a different metabolic profile and safety.[5][6]

  • Anticancer Agents: Fluorinated compounds are prevalent in oncology drug discovery. The fluorine atom can enhance binding to target proteins and improve metabolic stability, crucial for developing effective anticancer therapeutics.[1][2]

  • Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics, demonstrating the utility of fluorine in developing anti-infective agents. While structurally different, the presence of fluorine in this compound suggests it could be explored for antimicrobial activity.

Physicochemical Properties (Hypothetical)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated using computational models and are intended to guide initial experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC10H12FNO2Provides the elemental composition.
Molecular Weight197.21 g/mol A low molecular weight is generally favorable for oral bioavailability (Lipinski's Rule of Five).
LogP (octanol-water)~1.8Indicates a moderate lipophilicity, which is often correlated with good membrane permeability and aqueous solubility.
Hydrogen Bond Donors1The amide N-H group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors3The ether oxygen, carbonyl oxygen, and fluorine atom can act as hydrogen bond acceptors, influencing solubility and target binding.
Polar Surface Area (PSA)49.3 ŲA lower PSA is generally associated with better cell permeability.

Table 1. Predicted Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound from the commercially available starting material, p-phenetidine (4-ethoxyaniline). The reaction involves the acylation of the amine with a fluoroacetylating agent.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Fluoroacetyl chloride or fluoroacetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve p-phenetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add fluoroacetyl chloride (1.1 eq) dropwise to the stirred solution. Alternatively, fluoroacetic anhydride can be used.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow:

G p_phenetidine p-Phenetidine reaction_mixture Reaction Mixture p_phenetidine->reaction_mixture fluoroacetyl_chloride Fluoroacetyl Chloride fluoroacetyl_chloride->reaction_mixture base Base (e.g., TEA) base->reaction_mixture dcm DCM (Solvent) dcm->reaction_mixture workup Aqueous Workup reaction_mixture->workup extraction Extraction with DCM workup->extraction drying Drying (MgSO4) extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

In Vitro Biological Evaluation (Hypothetical Protocol)

This section outlines a general protocol for the initial biological screening of this compound.

4.2.1. Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DOT Script for Cell Viability Workflow:

G cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to kinase inhibitors, this compound could potentially exert its effects by modulating signaling pathways involved in cell proliferation and survival. A hypothetical pathway is depicted below.

DOT Script for a Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Compound This compound Compound->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a molecule of interest for medicinal chemistry exploration due to the favorable properties associated with its fluoroacetamide and p-ethoxyphenyl moieties. The provided protocols offer a foundational framework for its synthesis and initial biological evaluation. Further studies are warranted to elucidate its actual biological activities and therapeutic potential.

References

Application Note: High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibitors Incorporating p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike its constitutively expressed isoform, COX-1, COX-2 is induced by inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects. The development of selective COX-2 inhibitors remains a significant area of interest in drug discovery. This application note describes a robust, high-throughput fluorometric assay for screening potential COX-2 inhibitors, using p-Ethoxyfluoroacetanilide as a hypothetical test compound.

Principle of the Assay

This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In the presence of a fluorometric probe, the hydroperoxide moiety of PGG2 is reduced, leading to the generation of a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX-2 activity. Potential inhibitors will decrease the rate of fluorescence generation, allowing for the quantification of their inhibitory potency, typically expressed as an IC50 value.

Hypothetical Application: Screening of this compound

This compound is a novel small molecule with structural similarities to known analgesic and anti-inflammatory compounds. To evaluate its potential as a COX-2 inhibitor, it was screened using the described fluorometric assay. Its inhibitory activity was compared against known selective COX-2 inhibitors.

Data Presentation

The inhibitory activities of this compound and other known COX-2 inhibitors were determined by measuring the reduction in COX-2 activity across a range of compound concentrations. The half-maximal inhibitory concentration (IC50) for each compound was calculated and is summarized in the table below.

CompoundIC50 (nM) for COX-2
This compound85
Celecoxib[1]40
Rofecoxib[2][3][4]18
Etoricoxib[5][6]79
Lumiracoxib[7][8]140

Signaling Pathway

The induction of COX-2 and its role in prostaglandin synthesis is a complex process involving multiple signaling pathways. A simplified representation of the COX-2 signaling pathway is depicted below. Inflammatory stimuli, such as cytokines and growth factors, activate transcription factors like NF-κB, which in turn upregulate the expression of the PTGS2 gene encoding for COX-2. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX2_Pathway cluster_Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, IKK) Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB Nucleus Nucleus NFkB->Nucleus COX2_Gene PTGS2 Gene Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Translation) COX2_mRNA->COX2_Protein Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Simplified COX-2 Signaling Pathway.

Experimental Workflow

The experimental workflow for the COX-2 inhibitor screening assay is outlined below. The assay is performed in a 96-well plate format suitable for high-throughput screening.

Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Test Compounds, and Controls Start->Prepare_Reagents Add_Inhibitors Add Test Compounds, Positive Control (Celecoxib), and Vehicle Control to Plate Prepare_Reagents->Add_Inhibitors Prepare_Enzyme_Mix Prepare COX-2 Enzyme/ Probe/Cofactor Mix Add_Inhibitors->Prepare_Enzyme_Mix Add_Enzyme_Mix Add Enzyme Mix to all wells Prepare_Enzyme_Mix->Add_Enzyme_Mix Incubate1 Incubate at 25°C for 10 minutes Add_Enzyme_Mix->Incubate1 Prepare_Substrate Prepare Arachidonic Acid Solution Incubate1->Prepare_Substrate Add_Substrate Initiate Reaction by adding Arachidonic Acid Solution Prepare_Substrate->Add_Substrate Read_Plate Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes Add_Substrate->Read_Plate Analyze_Data Calculate Reaction Rates and Determine % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

COX-2 Inhibitor Screening Assay Workflow.

Experimental Protocols

Materials and Reagents
  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader

Reagent Preparation
  • COX Assay Buffer: Warm to room temperature before use.

  • Test Compound (this compound) and Controls: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare a 10 mM stock solution of Celecoxib in DMSO and create a similar dilution series.

  • COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Keep on ice during use.

  • COX Probe and Cofactor: Thaw at room temperature.

  • Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, prepare the working solution by diluting the stock in NaOH and then in purified water as per the assay kit manufacturer's instructions.

Assay Protocol
  • Plate Setup:

    • Add 2 µL of the diluted test compound or control inhibitor to the appropriate wells of a 96-well plate.

    • For the 100% activity control (no inhibition), add 2 µL of DMSO.

    • For the blank (no enzyme) wells, add 2 µL of DMSO.

  • Reaction Mix Preparation:

    • Prepare a master mix containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme according to the assay kit protocol.

    • Add 98 µL of the master mix to each well containing the test compounds and controls.

    • For the blank wells, add a master mix that does not contain the COX-2 enzyme.

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the prepared arachidonic acid solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10 minutes (kinetic read).

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the slope of the blank from the slope of all other wells.

  • Calculate the percent inhibition for each concentration of the test compound and control inhibitor using the following formula: % Inhibition = [1 - (Slope of Test Well / Slope of 100% Activity Control Well)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The described fluorometric assay provides a sensitive and reliable method for the high-throughput screening of potential COX-2 inhibitors. The hypothetical data for this compound suggests it has moderate inhibitory activity against COX-2, warranting further investigation into its mechanism of action and selectivity profile against COX-1. This application note serves as a comprehensive guide for researchers interested in identifying and characterizing novel anti-inflammatory compounds targeting the COX-2 enzyme.

References

Application Notes and Protocols for p-Ethoxyfluoroacetanilide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Ethoxyfluoroacetanilide is an aromatic compound featuring an acetamido group, an ethoxy group, and a fluorine atom attached to a phenyl ring. While direct studies on the enzyme inhibitory activity of this compound are not extensively available in the public domain, its structural similarity to other acetanilide derivatives suggests potential pharmacological applications. Acetanilide and its derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, certain acetanilide derivatives have been identified as inhibitors of specific enzymes like cyclooxygenase (COX) and various kinases.[3][4][5]

The presence of a fluorine atom can significantly modulate the biological activity of a molecule by altering its electronic properties, metabolic stability, and binding interactions with target proteins.[6][7][8] This has been a successful strategy in the design of numerous enzyme inhibitors.[6]

This document provides a hypothetical application framework for investigating this compound as a novel enzyme inhibitor, focusing on a plausible target, Cyclooxygenase-2 (COX-2), based on the known activities of related acetanilide compounds.[3][4]

Hypothetical Application: Selective COX-2 Inhibition for Anti-Inflammatory Drug Development

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, exist. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs).

Here, we propose this compound as a hypothetical selective inhibitor of COX-2. These application notes provide protocols to screen and characterize its inhibitory potential.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data for this compound as a COX-2 inhibitor, compared to a known non-selective NSAID (Ibuprofen) and a selective COX-2 inhibitor (Celecoxib).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.3543.4
Ibuprofen5.812.50.46
Celecoxib28.10.04702.5

Caption: Hypothetical inhibitory concentrations (IC50) and selectivity of this compound against COX-1 and COX-2.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Ibuprofen (non-selective control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • COX Colorimetric Inhibitor Screening Assay Kit (or similar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and control compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare enzyme solutions (COX-1 and COX-2) in the assay buffer to the desired concentration as per the manufacturer's instructions.

    • Prepare the arachidonic acid substrate solution in the assay buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Enzyme solution (COX-1 or COX-2)

      • Test compound dilution or control

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to each well.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified reaction time.

    • Stop the reaction according to the assay kit instructions (e.g., by adding a stopping solution).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 prostaglandins Prostaglandins (PGs) prostaglandin_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pla2->arachidonic_acid releases cox2->prostaglandin_h2 catalyzes inhibitor This compound inhibitor->cox2 inhibits

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound and Control Stock Solutions incubation Incubate Enzyme with Inhibitor prep_compound->incubation prep_enzyme Prepare COX-1 and COX-2 Enzyme Solutions prep_enzyme->incubation prep_substrate Prepare Arachidonic Acid Substrate Solution reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction measurement Measure Absorbance reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

References

Application Notes and Protocols for the Derivatization of p-Ethoxyfluoroacetanilide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the proposed derivatization of p-ethoxyfluoroacetanilide, a synthetic compound with potential for enhanced biological activities. Drawing upon established synthetic methodologies for analogous acetanilide structures, this document outlines detailed protocols for the synthesis of novel derivatives. Furthermore, it describes relevant in vitro assays to screen for enhanced antimicrobial and anti-inflammatory activities. The included diagrams illustrate the proposed synthetic workflow and the targeted biological pathway, offering a clear visual representation of the experimental design. While specific quantitative data for novel derivatives is not yet available, this document provides a framework for the systematic exploration of this compound's therapeutic potential.

Introduction

Acetanilide and its derivatives have historically been a cornerstone in medicinal chemistry, exhibiting a range of biological activities including analgesic, antipyretic, and antimicrobial properties.[1][2] The parent compound, acetanilide, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade and pain signaling pathways.[1][3] The introduction of various substituents onto the acetanilide scaffold has been a fruitful strategy for modulating potency, selectivity, and pharmacokinetic profiles.

This compound presents a unique starting point for further derivatization. The ethoxy group at the para-position and the fluorine atom on the acetyl group are expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability. This document outlines a systematic approach to explore the chemical space around this core structure to identify derivatives with enhanced biological activity. The proposed derivatization strategy focuses on the introduction of various functional groups onto the aniline ring, a common and effective method for tuning the pharmacological properties of acetanilides.

Proposed Derivatization Strategy

The proposed synthetic route begins with the N-acylation of substituted anilines with 2-ethoxy-2-fluoroacetic acid or its activated derivatives. This approach allows for the introduction of a diverse range of substituents on the phenyl ring of the acetanilide moiety.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products p_ethoxyfluoroacetic_acid p-Ethoxyfluoroacetic Acid activation Activation of Carboxylic Acid (e.g., with SOCl2 or DCC) p_ethoxyfluoroacetic_acid->activation substituted_anilines Substituted Anilines (R = -Cl, -Br, -NO2, etc.) acylation N-Acylation Reaction substituted_anilines->acylation activation->acylation derivatives This compound Derivatives acylation->derivatives

Caption: Proposed synthetic workflow for the derivatization of this compound.

Experimental Protocols

General Synthesis Protocol for this compound Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline, 4-bromoaniline, 4-nitroaniline)

  • 2-Ethoxy-2-fluoroacetic acid

  • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (Et₃N) or Pyridine

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of 2-Ethoxy-2-fluoroacetic acid:

    • Method A (using Thionyl Chloride): In a round-bottom flask, dissolve 2-ethoxy-2-fluoroacetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Method B (using DCC): In a round-bottom flask, dissolve 2-ethoxy-2-fluoroacetic acid (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous THF. Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in THF dropwise.

  • N-Acylation:

    • Dissolve the substituted aniline (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Add the freshly prepared 2-ethoxy-2-fluoroacetyl chloride (from Method A) or the reaction mixture from Method B dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove any precipitate (e.g., dicyclohexylurea if DCC was used).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth directly in the 96-well plates. The final concentration range should typically be from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the synthesized derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Synthesized this compound derivatives

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (commercially available)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Typically, the assay involves incubating the enzyme (COX-1 or COX-2) with the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The production of prostaglandin G₂ (PGG₂), the initial product of the COX reaction, is measured. This is often done by monitoring the fluorescence or absorbance of a probe that reacts with PGG₂.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR-groupS. aureusE. coliC. albicans
Parent -H---
Derivative 1 -Cl
Derivative 2 -Br
Derivative 3 -NO₂
Control (e.g., Ciprofloxacin)

Table 2: COX Inhibition Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDR-groupCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)
Parent -H---
Derivative 1 -Cl
Derivative 2 -Br
Derivative 3 -NO₂
Control (e.g., Celecoxib)

Signaling Pathway

The primary proposed mechanism of action for acetanilide derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is central to inflammation and pain.

Diagram of the COX Signaling Pathway Inhibition:

G cluster_pathway COX Signaling Pathway cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Acetanilide_Derivatives This compound Derivatives Acetanilide_Derivatives->COX_Enzymes

Caption: Inhibition of the COX pathway by this compound derivatives.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents with potentially enhanced antimicrobial and anti-inflammatory activities. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to synthesize, screen, and characterize a library of new compounds. The systematic evaluation of these derivatives will be crucial in elucidating structure-activity relationships and identifying lead candidates for further preclinical development.

References

Application Notes and Protocols for the Analytical Standard Preparation of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is a chemical compound of interest in pharmaceutical research and development due to its structural similarity to known analgesic and antipyretic compounds like phenacetin. The presence of a fluorine atom can significantly alter the metabolic stability and pharmacological properties of a molecule. Accurate quantitative analysis of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control of potential drug candidates. This necessitates the availability of a well-characterized analytical standard.

This document provides a comprehensive guide to the preparation, purification, and characterization of a this compound analytical standard. The protocols outlined below are based on established chemical principles and analytical techniques, providing a reliable methodology for obtaining a high-purity reference material.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of p-phenetidine with fluoroacetyl chloride. This is a standard method for the formation of an amide bond.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Fluoroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenetidine in anhydrous dichloromethane.

  • Add an equimolar amount of triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the reaction mixture in an ice bath (0-5 °C).

  • Slowly add an equimolar amount of fluoroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification of this compound

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high-purity crystals.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary system) to dissolve the solid completely.

  • If a binary solvent system is used, add the less soluble solvent dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization of this compound Analytical Standard

The purity and identity of the prepared standard must be confirmed using various analytical techniques.

Reversed-phase HPLC is a suitable method for assessing the purity of this compound.

Instrumentation and Conditions (Suggested Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

Dissolve an accurately weighed amount of the purified this compound in the mobile phase to prepare a stock solution of known concentration. Further dilute as necessary to fall within the linear range of the detector.

GC-MS can be used to confirm the identity and purity of the compound.

Instrumentation and Conditions (Suggested Starting Point):

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

Dissolve a small amount of the purified this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds like phenacetin.[2]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Expected ¹H NMR Signals (in CDCl₃):

  • Ethoxy group (CH₃): Triplet, ~1.4 ppm

  • Ethoxy group (CH₂): Quartet, ~4.0 ppm

  • Fluoroacetyl group (CH₂F): Doublet, ~4.5-5.0 ppm (due to coupling with ¹⁹F)

  • Aromatic protons: Two doublets, ~6.8-7.5 ppm

  • Amide proton (NH): Broad singlet, ~7.5-8.5 ppm

The melting point is a key physical property that indicates the purity of a crystalline solid.

Procedure:

Determine the melting point of the purified and dried this compound using a standard melting point apparatus. A sharp melting range of 1-2 °C is indicative of high purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility To be determined experimentally

Table 2: Analytical Characterization Data

Analytical TechniqueParameterResult
HPLC Purity (by peak area %)> 99.5%
GC-MS Molecular Ion (m/z)Expected: 197
¹H NMR Chemical Shifts (ppm) and MultiplicitiesConsistent with the proposed structure
¹³C NMR Chemical Shifts (ppm)Consistent with the proposed structure

Stability and Storage

Stability Testing:

To establish the stability of the analytical standard, long-term and accelerated stability studies should be performed according to ICH guidelines.[3]

  • Long-term: Store the standard at 25 °C/60% RH and test at 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: Store the standard at 40 °C/75% RH and test at 0, 3, and 6 months.

Storage Conditions:

Store the this compound analytical standard in a well-sealed container, protected from light and moisture, at a controlled room temperature (20-25 °C) or refrigerated (2-8 °C) for long-term storage.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization p-Phenetidine p-Phenetidine Reaction Reaction p-Phenetidine->Reaction Fluoroacetyl_chloride Fluoroacetyl_chloride Fluoroacetyl_chloride->Reaction Crude_Product Crude_Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Standard Pure_Standard Recrystallization->Pure_Standard HPLC HPLC Pure_Standard->HPLC GC_MS GC_MS Pure_Standard->GC_MS NMR NMR Pure_Standard->NMR Melting_Point Melting_Point Pure_Standard->Melting_Point

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Workflow Start Start: Purified Standard Sample_Preparation Prepare solutions of known concentration Start->Sample_Preparation HPLC_Analysis HPLC Purity Assessment (>99.5%) Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Identity Confirmation (m/z = 197) Sample_Preparation->GCMS_Analysis NMR_Analysis NMR Structural Elucidation (Confirm functional groups) Sample_Preparation->NMR_Analysis End End: Characterized Standard HPLC_Analysis->End GCMS_Analysis->End NMR_Analysis->End

Caption: Analytical workflow for the characterization of the prepared standard.

References

Application Notes and Protocols for p-Ethoxyfluoroacetanilide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on a hypothetical application of p-Ethoxyfluoroacetanilide in polymer chemistry. As of the current scientific literature, there are no established uses of this specific compound for polymerization. The proposed synthesis and applications are theoretical, derived from the chemical structure of the molecule and established principles of polymer chemistry.

Introduction

This compound, systematically named N-(4-ethoxyphenyl)-2-fluoroacetamide, is an aromatic compound featuring a fluoroacetamide group and an ethoxy-substituted phenyl ring. While not a conventional monomer, its functional groups present opportunities for its use as a precursor in the synthesis of novel fluorinated aromatic polyamides. This document outlines a hypothetical pathway for the utilization of this compound in creating a new polymer with potential applications in advanced materials and drug delivery, leveraging the anticipated properties of fluorine and ethoxy moieties, such as thermal stability, chemical resistance, and biocompatibility.[1][2][3][4][5]

Hypothetical Application: Synthesis of a Novel Fluorinated Aromatic Polyamide

The proposed application involves a two-stage process:

  • Monomer Synthesis: Conversion of this compound into a novel aromatic diamine monomer, 2-fluoro-N-(4-ethoxy-2,6-diaminophenyl)acetamide.

  • Polymerization: Polycondensation of the newly synthesized diamine monomer with a commercially available diacyl chloride to yield a fluorinated aromatic polyamide.

Anticipated Polymer Properties

The resulting polyamide is expected to exhibit a combination of desirable properties:

  • High Thermal Stability: The incorporation of aromatic rings and the strong C-F bond are expected to impart excellent thermal resistance.[1][4]

  • Enhanced Solubility: The presence of flexible ether linkages (from the ethoxy group) may improve solubility in common organic solvents compared to traditional aramids.[6][7]

  • Biocompatibility: The ethoxy group may enhance the biocompatibility of the polymer, making it a candidate for biomedical applications.[8]

  • Potential for Drug Delivery: Fluorinated polymers are being explored for their utility in drug delivery due to their stability and hydrophobicity, which can be beneficial for encapsulating and releasing therapeutic agents.[3][8][9][10]

Experimental Protocols

Part 1: Synthesis of Monomer - 2-fluoro-N-(4-ethoxy-2,6-diaminophenyl)acetamide

This protocol describes a hypothetical two-step synthesis of the diamine monomer from this compound.

Step 1a: Dinitration of this compound

Objective: To introduce two nitro groups onto the aromatic ring of this compound.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid at 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated dinitro product is collected by filtration, washed with cold water until neutral, and dried under vacuum.

Step 1b: Reduction of Dinitro Compound to Diamine

Objective: To reduce the dinitro compound to the corresponding diamine.

Materials:

  • Dinitro-p-ethoxyfluoroacetanilide (from Step 1a)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add the dinitro compound and ethanol.

  • Add iron powder (or SnCl2) and concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux for 4-6 hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the diamine.

  • The crude diamine is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[11][12][13]

Part 2: Synthesis of Fluorinated Aromatic Polyamide

Objective: To synthesize the novel polyamide via low-temperature solution polycondensation.

Materials:

  • 2-fluoro-N-(4-ethoxy-2,6-diaminophenyl)acetamide (synthesized monomer)

  • Terephthaloyl chloride (or other diacyl chloride)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen (N2) gas supply

  • Mechanical stirrer

  • Three-necked flask

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the stirred diamine solution.

  • Add a small amount of pyridine as an acid scavenger.

  • Continue the reaction at 0-5°C for 1 hour and then at room temperature for 24 hours.

  • The resulting viscous polymer solution is then poured into a non-solvent such as methanol to precipitate the polyamide.

  • The polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80°C.[1]

Data Presentation

The following tables present hypothetical data for the characterization of the synthesized monomer and polymer.

Table 1: Hypothetical Physicochemical Properties of the Monomer and Polymer

PropertyMonomerPolymer
IUPAC Name 2-fluoro-N-(4-ethoxy-2,6-diaminophenyl)acetamidePoly[imino(2-fluoro-4-ethoxy-1,3-phenylene)imino(1,4-dioxo-1,4-benzenediyl)]
Molecular Formula C10H14FN3O2(C18H16FN3O4)n
Melting Point (°C) 150-155>350 (decomposes)
Solubility Soluble in ethanol, acetoneSoluble in DMAc, NMP, DMSO

Table 2: Hypothetical Thermal and Mechanical Properties of the Polyamide

PropertyValue
Glass Transition Temperature (Tg) 280 °C
10% Weight Loss Temperature (TGA) 450 °C (in N2)
Tensile Strength 120 MPa
Young's Modulus 3.5 GPa
Elongation at Break 8%

Visualizations

G cluster_0 Monomer Synthesis cluster_1 Polymerization pEFA This compound DNP Dinitration pEFA->DNP H2SO4, HNO3 Dinitro Dinitro-p-ethoxyfluoroacetanilide DNP->Dinitro Red Reduction Dinitro->Red Fe/HCl or SnCl2/HCl Diamine Diamine Monomer Red->Diamine Poly Polycondensation Diamine->Poly Polymer Fluorinated Aromatic Polyamide Poly->Polymer Diacyl Diacyl Chloride Diacyl->Poly DMAc, Pyridine

Caption: Hypothetical workflow for the synthesis of a fluorinated aromatic polyamide.

G cluster_0 Polymer Properties cluster_1 Potential Applications Polymer Fluorinated Aromatic Polyamide Thermal High Thermal Stability Polymer->Thermal Solubility Good Solubility Polymer->Solubility Bio Potential Biocompatibility Polymer->Bio Materials Advanced Materials (e.g., films, coatings) Thermal->Materials Solubility->Materials Drug Drug Delivery Systems Bio->Drug

Caption: Logical relationships between polymer properties and potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the purification of p-Ethoxyfluoroacetanilide is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles for the purification of structurally related compounds, such as acetanilides, fluoroaromatics, and other small organic molecules relevant to drug development.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Potential impurities largely depend on the synthetic route. A common route to acetanilides involves the acetylation of an aniline. Therefore, likely impurities could include:

  • Unreacted Starting Materials: p-Ethoxyaniline or the fluoroacetylating agent.

  • Over-acetylated or Di-acetylated Products: Formation of a diacetylated aniline derivative.

  • Hydrolysis Products: Hydrolysis of the fluoroacetamide group back to the aniline.

  • Side-Reaction Products: Impurities from side reactions, such as oxidation or polymerization of the starting materials or product.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, and any catalysts or reagents not fully removed.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: Often the most effective method for purifying solid organic compounds on a lab scale. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: Useful for separating mixtures with similar polarities. For fluorinated compounds, specialized stationary phases can provide enhanced separation.[1][2]

  • Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purification and for identifying the optimal solvent system for column chromatography.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Using a fluorinated stationary phase may offer better separation for fluorinated compounds.[1][2]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the chemical structure and identify any impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For acetanilide derivatives, water or ethanol/water mixtures are often effective.[3][4][5][6][7]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid.Add more solvent to the hot solution. Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[3]
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath to further decrease solubility. Try a different solvent or a solvent mixture where the compound has lower solubility when cold.[4]
Low recovery of the purified compound. The compound is too soluble in the cold solvent. Crystals were lost during filtration.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots (co-elution). The solvent system (mobile phase) is not optimal.Perform a thorough solvent screen using TLC to find a solvent system that gives good separation (Rf values between 0.2 and 0.5). For fluorinated compounds, consider using a fluorinated stationary phase (e.g., pentafluorophenyl) which can offer different selectivity compared to standard silica or C18 columns.[1][2]
Streaking or tailing of spots on the column. The compound is too polar for the mobile phase. The sample is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Reduce the amount of sample loaded onto the column.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the stationary phase is packed uniformly as a slurry. Do not let the column run dry.
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

General Recrystallization Protocol for an Acetanilide Derivative
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[4][6] For acetanilide, water is often a good choice.[4][5][6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase Selection: For fluorinated aromatic compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can provide good separation.[1][2] Standard silica gel can also be effective.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that provides good separation of the desired compound from impurities.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the elution of compounds using TLC or a UV detector.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Decision Is Purity > 98%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No, solid with few impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography No, oily or many impurities Final_Product Pure Product Decision->Final_Product Yes Analysis_Recryst Purity Analysis Recrystallization->Analysis_Recryst Analysis_Column Purity Analysis Column_Chromatography->Analysis_Column Analysis_Recryst->Final_Product Analysis_Column->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Cooling Cool Solution Start->Cooling Problem Crystals Form? Cooling->Problem Success Collect Crystals Problem->Success Yes Oiling_Out Compound 'Oils Out' Problem->Oiling_Out No, oily layer No_Crystals No Crystals Form Problem->No_Crystals No, clear solution Action_Oil Reheat and Add More Solvent Oiling_Out->Action_Oil Action_No_Crystals Concentrate Solution or Add Anti-Solvent No_Crystals->Action_No_Crystals Action_Oil->Cooling Action_No_Crystals->Cooling

Caption: Troubleshooting logic for failed crystallization.

References

Technical Support Center: Crystallization of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of p-Ethoxyfluoroacetanilide. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given its structure (an aromatic ether and a fluorinated amide), suitable solvents would likely be polar protic solvents or a mixture of solvents. Ethanol, methanol, or a mixture of ethanol and water are good starting points. A solvent screening should be performed by testing the solubility of a small amount of the compound in various solvents at room temperature and then upon heating.

Q2: What is a typical expected yield for the crystallization of this compound?

A2: A successful recrystallization should ideally yield a recovery of 70-90% of the purified compound. However, the yield can be significantly lower depending on the purity of the starting material and the crystallization conditions. If the yield is below 60%, further optimization of the protocol is recommended.

Q3: What is the expected melting point of pure this compound?

A3: While the exact melting point can vary slightly, the expected melting point for a pure sample of a similar compound, 4'-Ethoxy-2-fluoroacetanilide, is not explicitly available in common databases. However, related compounds like Phenacetin (p-ethoxyacetanilide) have a melting point of 133-136 °C[1]. A sharp melting point range of 1-2°C is a good indicator of high purity.

Troubleshooting Guide

Problem: "Oiling Out" - The compound separates as a liquid instead of a solid.

Cause: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] The resulting oil is often an impure liquid form of the compound.

Solutions:

  • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation temperature.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool more gradually to a temperature below the compound's melting point before significant crystal formation begins.

  • Change the Solvent System: Use a solvent with a lower boiling point or a solvent mixture that reduces the solubility of the compound at higher temperatures.

  • Seeding: Introduce a small seed crystal of the pure compound to encourage crystallization at a lower temperature.

Problem: No Crystals Form Upon Cooling.

Cause: The solution may not be sufficiently supersaturated, or there may be a kinetic barrier to nucleation.

Solutions:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

  • Introduce a Seed Crystal: Add a tiny crystal of the pure this compound to the cooled solution to initiate crystal growth.

  • Reduce Solvent Volume: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.

  • Cool to a Lower Temperature: Use an ice bath to further decrease the solubility of the compound.

  • Use an Anti-Solvent: If the compound is dissolved in a soluble solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid, then warm slightly to redissolve and cool slowly.

Problem: Formation of Very Fine Powder or Thin Needles.

Cause: This is typically a result of rapid crystallization, where many nuclei form quickly, leading to small crystal sizes. This can trap impurities.

Solutions:

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before moving it to an ice bath.

  • Use a More Dilute Solution: Start with a slightly larger volume of solvent to ensure a slower approach to supersaturation.

  • Minimize Agitation: Avoid disturbing the solution as it cools to prevent excessive nucleation.

Problem: Low Yield of Recovered Crystals.

Cause: A significant portion of the compound may remain dissolved in the mother liquor.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using an excess will result in a greater amount of the compound remaining in solution upon cooling.

  • Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time (at least 15-20 minutes) to maximize precipitation.

  • Efficient Filtration: Use a Büchner funnel and vacuum filtration for efficient separation of the crystals from the mother liquor. Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.

  • Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Problem: Crystals are Colored or Appear Impure.

Cause: Colored impurities may be present in the starting material and co-crystallize with the product.

Solutions:

  • Use Decolorizing Carbon (Charcoal): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

  • Perform a Second Recrystallization: Recrystallize the obtained crystals a second time to further enhance purity.

Quantitative Data

Due to the lack of specific data for this compound, the following tables for the related compounds acetanilide and phenacetin are provided for reference to aid in solvent selection and purity assessment.

Table 1: Solubility of Related Acetanilides in Common Solvents

SolventAcetanilide Solubility ( g/100 mL)Phenacetin Solubility ( g/100 mL)
Water (Cold)0.530.076
Water (Hot)5.51.22
EthanolSolubleSoluble
Diethyl EtherSolubleSlightly Soluble
ChloroformSolubleSoluble
AcetoneSolubleSoluble

Data compiled from various chemical data sources.

Table 2: Physical Properties of Acetanilide and Phenacetin

PropertyAcetanilidePhenacetin
IUPAC Name N-phenylacetamideN-(4-ethoxyphenyl)acetamide
Molar Mass 135.17 g/mol 179.22 g/mol
Melting Point 113-115 °C133-136 °C
Appearance White crystalline solidWhite crystalline powder

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures like ethanol/water).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a water bath.

  • Observe if the compound dissolves completely. A good solvent will fully dissolve the compound near its boiling point.

  • Allow the test tubes with the dissolved compound to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields well-formed crystals with a good recovery is the most suitable.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the yield and measure the melting point of the purified crystals.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Crystallization start Crystallization Experiment issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes impure_crystals Impure/Colored Crystals issue->impure_crystals Yes end Pure Crystals issue->end No solution_oiling Increase solvent Slow cooling Change solvent Seed crystal oiling_out->solution_oiling solution_no_crystals Scratch flask Seed crystal Reduce solvent Cool further no_crystals->solution_no_crystals solution_low_yield Minimize hot solvent Ensure complete cooling Efficient filtration low_yield->solution_low_yield solution_impure Use charcoal Second recrystallization impure_crystals->solution_impure solution_oiling->end solution_no_crystals->end solution_low_yield->end solution_impure->end

Caption: Troubleshooting workflow for crystallization issues.

RecrystallizationWorkflow Experimental Workflow for Recrystallization start Start: Crude Product dissolution 1. Dissolution (Minimum hot solvent) start->dissolution decolorization 2. Decolorization (Optional: Add charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration crystallization 4. Crystallization (Slow cooling) hot_filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold solvent) isolation->washing drying 7. Drying washing->drying end End: Pure Crystals drying->end

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Optimizing Reaction Conditions for p-Ethoxyfluoroacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of p-Ethoxyfluoroacetanilide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide, commonly known as this compound, is typically achieved through the N-acylation of p-phenetidine (4-ethoxyaniline) with a suitable fluoroacetylating agent, such as 2-fluoroacetyl chloride or fluoroacetic anhydride. The reaction involves the nucleophilic attack of the amino group of p-phenetidine on the carbonyl carbon of the fluoroacetylating agent.[1][2]

Q2: What are the critical parameters to control during the synthesis?

The critical parameters that significantly influence the yield and purity of the final product include reaction temperature, the choice of solvent, the presence and type of base or catalyst, and the reaction time. Careful control of these parameters is essential to minimize side reactions and maximize the desired product formation.

Q3: How can the purity of the synthesized this compound be assessed?

The purity of the product can be determined using various analytical techniques. Thin-layer chromatography (TLC) can be used for rapid qualitative assessment of the reaction progress and product purity. For quantitative analysis and confirmation of the structure, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended. The melting point of the purified product is also a good indicator of its purity.

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

    • A: Low yields can stem from several factors. Here are some common causes and their solutions:

      • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

      • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting decomposition or side reactions. The optimal temperature should be determined experimentally, but starting at room temperature and gradually increasing if necessary is a good approach.

      • Inappropriate Base or Catalyst: The choice and amount of base are crucial. A weak base might not be sufficient to neutralize the acidic byproduct (e.g., HCl if using 2-fluoroacetyl chloride), which can protonate the starting amine and render it unreactive.[1] Conversely, a very strong base could lead to unwanted side reactions. Using a mild base like pyridine or a tertiary amine is often effective.

      • Moisture Contamination: Acylating agents like 2-fluoroacetyl chloride are sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

      • Losses during Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extraction and use a minimal amount of hot solvent for recrystallization to maximize crystal recovery. Cooling the recrystallization mixture in an ice bath can further improve the yield.

Issue 2: Impure Product (Discoloration or Presence of Side Products)

  • Q: The isolated product is colored (e.g., yellow or brown) and/or shows multiple spots on the TLC plate. What are the likely impurities and how can I purify the product?

    • A: Discoloration and the presence of multiple spots on a TLC plate indicate impurities. Here are the likely culprits and purification strategies:

      • Unreacted Starting Materials: Residual p-phenetidine or the fluoroacetylating agent can be present. p-Phenetidine is known to oxidize and form colored impurities.

      • Side Products:

        • Diacylation: The nitrogen atom of the newly formed amide can be acylated a second time, though this is generally less favorable.

        • O-Acylation: The ether oxygen of the ethoxy group is generally not reactive under these conditions, but side reactions can occur at elevated temperatures.

        • Ring Acylation (Friedel-Crafts): While the amino group is activating, its acylation deactivates the ring towards further electrophilic substitution. However, under harsh conditions with a Lewis acid catalyst, ring acylation is a possibility.[3]

      • Purification Method - Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethanol/water or a single solvent like isopropanol could be effective. Activated charcoal can be used during recrystallization to remove colored impurities.

Issue 3: Difficulty in Product Crystallization

  • Q: I am having trouble getting my this compound to crystallize out of the solution during purification. What should I do?

    • A: Difficulty in crystallization can be frustrating. Here are some techniques to induce crystallization:

      • Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a seed for crystallization.

      • Reducing the Solvent Volume: If too much solvent was used for recrystallization, the solution might not be saturated enough for crystals to form. Carefully evaporate some of the solvent and allow the solution to cool again.

      • Cooling to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period to further decrease the solubility of the product.

      • Adding an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a solvent in which your product is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then allow it to stand.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-acylation of p-Phenetidine

ParameterCondition 1Condition 2Condition 3Expected Outcome
Fluoroacetylating Agent 2-Fluoroacetyl ChlorideFluoroacetic Anhydride2-Fluoroacetyl ChlorideAnhydrides are less reactive but may produce cleaner reactions. Acyl chlorides are more reactive but generate HCl.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileAprotic solvents are generally preferred to avoid reaction with the acylating agent.
Base PyridineTriethylamine (TEA)NoneA base is necessary to neutralize the acid byproduct when using acyl chlorides.
Temperature 0 °C to Room TempRoom Temperature50 °CHigher temperatures can increase reaction rate but may also lead to more side products.
Reaction Time 2 hours6 hours12 hoursShould be monitored by TLC to determine the point of completion.
Typical Yield Moderate to HighHighVariableOptimized conditions should yield >80%.
Purity GoodVery GoodMay require more purificationCleaner reactions lead to higher initial purity.

Note: This table provides a general guideline based on analogous reactions. Optimal conditions for a specific derivative may vary and require experimental optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenetidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Dissolve 2-fluoroacetyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of p-phenetidine over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material (p-phenetidine) is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic impurities, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent or solvent system (e.g., ethanol/water).

    • Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Mandatory Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve p-Phenetidine and Base in Anhydrous Solvent B 2. Add 2-Fluoroacetyl Chloride Dropwise at 0°C A->B C 3. React at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Work-up (Wash with Acid, Base, Brine) C->D E 5. Dry and Evaporate Solvent D->E F 6. Recrystallize Crude Product E->F G 7. Filter, Wash, and Dry Pure Product F->G H 8. Characterize Product (MP, NMR, MS) G->H

Caption: Experimental workflow for this compound synthesis.

References

p-Ethoxyfluoroacetanilide stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of p-Ethoxyfluoroacetanilide in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpectedly low assay values or loss of potency over time. Hydrolysis: The amide linkage in this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The fluorine atom can influence the rate of hydrolysis.- Maintain solutions at a neutral pH (around 7.0).- If pH adjustment is necessary, use buffers with known stability profiles.- Analyze samples as quickly as possible after preparation.- Perform a time-course study to determine the rate of degradation in your specific solvent system.
Appearance of new peaks in chromatograms during stability studies. Degradation: The compound may be degrading into one or more new chemical entities. Potential degradation pathways include hydrolysis of the amide bond or cleavage of the ether linkage.- Conduct forced degradation studies to intentionally generate and identify potential degradation products.[1][2][3][4] - Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to separate and identify the parent compound from its degradants.
Precipitation or cloudiness in solution. Poor Solubility: this compound may have limited solubility in certain solvents, which can be exacerbated by changes in temperature.- Refer to the solubility data table below. - Consider using a co-solvent system (e.g., ethanol/water, DMSO/water). - Gentle heating and sonication may aid in dissolution, but monitor for thermal degradation.
Inconsistent analytical results between experiments. Photodegradation or Oxidation: Exposure to light or oxidizing agents can lead to degradation. The ethoxy group may be susceptible to oxidation.- Protect solutions from light by using amber vials or covering containers with aluminum foil. - Degas solvents to remove dissolved oxygen. - Avoid using oxidizing agents in the sample preparation or mobile phase unless conducting specific stress testing.
Difficulty in achieving good chromatographic separation from related substances. Inadequate Analytical Method: The chosen chromatographic conditions may not be suitable for resolving this compound from its impurities or degradation products.- Develop and validate a stability-indicating HPLC method.[5][6] - Experiment with different stationary phases (e.g., C18, C8, Phenyl), mobile phase compositions, pH, and gradient elution profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the amide bond: This would yield p-ethoxyaniline and fluoroacetic acid. This is a common degradation route for acetanilide derivatives.

  • Cleavage of the ether linkage: This is less common but possible under harsh acidic conditions, which could lead to the formation of p-hydroxyfluoroacetanilide and ethanol.

A logical workflow for investigating these pathways is outlined below:

cluster_0 Degradation Pathway Investigation start This compound in solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze by LC-MS/MS stress->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Figure 1. Workflow for Investigating Degradation Pathways.

Q2: What solvents are recommended for preparing stock solutions?

A2: Based on the solubility of the structurally similar compound p-ethoxyacetanilide (Phenacetin), which is soluble in ethanol and chloroform and insoluble in water, it is recommended to use organic solvents for stock solutions.

Solvent Anticipated Solubility Notes
Dimethyl Sulfoxide (DMSO)HighCommon solvent for initial stock solutions. May need to be diluted in aqueous media for final assays.
EthanolGoodA good choice for many applications. Less toxic than other organic solvents.
MethanolGoodSimilar to ethanol, a viable option.
AcetonitrileModerateOften used in HPLC mobile phases and as a sample diluent.
WaterPoorExpected to have low aqueous solubility.

Q3: How should I store solutions of this compound?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8 °C. For long-term storage, consider freezing at -20 °C, but verify compound stability upon thawing.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

Q4: What analytical techniques are suitable for stability studies of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.

  • Detection: A Photodiode Array (PDA) detector is useful for monitoring peak purity. Mass Spectrometry (MS) is invaluable for identifying unknown degradation products.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

The general workflow for developing a stability-indicating analytical method is as follows:

cluster_1 Method Development Workflow start Define Method Requirements scouting Scout Columns and Mobile Phases start->scouting optimization Optimize Gradient, Temperature, Flow Rate scouting->optimization forced_degradation Perform Forced Degradation optimization->forced_degradation validation Validate Method (ICH Guidelines) forced_degradation->validation

Figure 2. Stability-Indicating Method Development Workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Methodology:

  • Instrumentation: HPLC with a PDA or UV detector and preferably a mass spectrometer.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan from 200-400 nm; select an appropriate wavelength for quantification (e.g., the λmax of the parent compound).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1) to evaluate the separation of degradation products from the parent peak.

    • Adjust the gradient slope, mobile phase pH (if not using MS), and organic solvent to achieve adequate resolution (>1.5) between all peaks.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

Technical Support Center: Synthesis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of p-Ethoxyfluoroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the N-fluoroacetylation of p-phenetidine. In this reaction, the nucleophilic amine group of p-phenetidine attacks the electrophilic carbonyl carbon of a fluoroacetylating agent, such as fluoroacetyl chloride or fluoroacetic anhydride. This is followed by the elimination of a leaving group (e.g., chloride or fluoroacetate) to form the final amide product.

Q2: What are the most common side products I should be aware of during this synthesis?

The most common side products in the synthesis of this compound include:

  • Unreacted p-phenetidine: This is often the most abundant impurity, resulting from incomplete reactions.

  • p-Phenetidine salt: The byproduct of the reaction, hydrofluoric acid (if using fluoroacetyl fluoride) or fluoroacetic acid (from hydrolysis of the anhydride), can protonate the basic starting material, p-phenetidine, forming a salt that is unreactive.

  • Di-acylated product (N-(4-ethoxyphenyl)-N-(fluoroacetyl)fluoroacetamide): Under forcing conditions or with an excess of the acylating agent, a second fluoroacetyl group may be added to the nitrogen atom.

  • Fluoroacetic acid: This can be present if the fluoroacetylating agent is hydrolyzed by moisture in the reaction setup.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete reaction: Ensure you are using a sufficient excess of the fluoroacetylating agent and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

  • Protonation of starting material: The acidic byproduct can neutralize the starting p-phenetidine. Including a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the acid produced and prevent the formation of the unreactive p-phenetidine salt.

  • Moisture in reagents or glassware: Water can hydrolyze the reactive fluoroacetylating agent. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Suboptimal temperature: The reaction may require heating to go to completion. Conversely, excessively high temperatures might promote side reactions. Temperature optimization is key.

Q4: I am observing an unexpected spot on my TLC plate. How can I identify it?

An unexpected spot could be one of the common side products mentioned in Q2. To identify it, you can try co-spotting your reaction mixture with your starting material. If the unknown spot has the same Rf value as the starting material, it is likely unreacted p-phenetidine. For other impurities, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary for definitive identification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no product formation 1. Inactive fluoroacetylating agent. 2. p-Phenetidine has been protonated by acidic byproducts. 3. Insufficient reaction time or temperature.1. Use a fresh bottle of the fluoroacetylating agent. 2. Add a non-nucleophilic base (e.g., pyridine) to the reaction mixture. 3. Monitor the reaction by TLC and consider increasing the temperature or reaction time.
Presence of a highly polar impurity The impurity is likely the p-phenetidine salt.During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the salt and extract the free p-phenetidine.
Product is an oil instead of a solid Presence of impurities that are depressing the melting point.Purify the crude product using column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Multiple product spots on TLC Formation of side products such as the di-acylated compound.Use a less reactive fluoroacetylating agent (e.g., fluoroacetic anhydride instead of fluoroacetyl chloride) or reduce the amount of the acylating agent used. Optimize reaction conditions to favor mono-acylation.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical data on the formation of common side products under different reaction conditions. This data is intended to be illustrative of potential outcomes.

Condition This compound Yield (%) Unreacted p-phenetidine (%) p-Phenetidine Salt (%) Di-acylated Product (%)
Fluoroacetyl chloride, no base 4515355
Fluoroacetyl chloride, with pyridine 85528
Fluoroacetic anhydride, no base 702055
Fluoroacetic anhydride, with pyridine 92314

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Phenetidine

  • Fluoroacetyl chloride (or fluoroacetic anhydride)

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve p-phenetidine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add fluoroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway p_phenetidine p-Phenetidine product This compound p_phenetidine->product + Fluoroacetyl Chloride fluoroacetyl_chloride Fluoroacetyl Chloride fluoroacetyl_chloride->product hcl HCl product->hcl Byproduct

Caption: Main synthesis pathway of this compound.

Side_Reaction p_phenetidine p-Phenetidine side_product p-Phenetidine HCl Salt (Unreactive) p_phenetidine->side_product + HCl hcl HCl (from main reaction) hcl->side_product

Caption: Common side reaction leading to an unreactive salt.

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: HPLC Analysis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing for p-Ethoxyfluoroacetanilide in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for this compound. What is the first step in troubleshooting this issue?

The initial step is to determine if the peak tailing is specific to your analyte or if it affects all peaks in the chromatogram. This distinction will guide your troubleshooting efforts toward either a chemical interaction problem or a system-wide issue.

If only the this compound peak (and other similar basic compounds) is tailing, the cause is likely a specific chemical interaction with the stationary phase. If all peaks are tailing, the problem is more likely related to the HPLC system, column health, or improper method setup. The following workflow provides a systematic approach to diagnosing and resolving the issue.

G start Peak Tailing Observed for This compound check_peaks Are all peaks tailing or only the analyte peak? start->check_peaks all_peaks All Peaks Tailing check_peaks->all_peaks All Peaks analyte_only Analyte Peak Only Tailing check_peaks->analyte_only Analyte Only system_issues Suspect System/Hardware Issues all_peaks->system_issues chem_issues Suspect Secondary Chemical Interactions analyte_only->chem_issues check_guard 1. Check/Replace Guard Column system_issues->check_guard adjust_ph 1. Adjust Mobile Phase pH chem_issues->adjust_ph check_column 2. Check for Column Void/ Contamination check_guard->check_column check_dead_vol 3. Minimize Extra-Column Volume check_column->check_dead_vol check_buffer 2. Optimize Buffer Concentration adjust_ph->check_buffer change_column 3. Use End-Capped/Alternate Column check_buffer->change_column check_overload 4. Check for Sample Overload change_column->check_overload

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: How can I diagnose and resolve peak tailing caused by secondary chemical interactions?

Peak tailing for basic compounds like this compound is frequently caused by interactions with acidic silanol groups on the surface of silica-based HPLC columns.[1][2] At a mobile phase pH above 3, these silanol groups can become ionized and interact strongly with basic analytes, causing tailing.[3]

The following experimental protocols can help mitigate these interactions.

Experimental Protocol 1: Mobile Phase pH Adjustment

The most effective way to reduce silanol interactions is to lower the mobile phase pH.[4] This protonates the silanol groups, neutralizing their negative charge and minimizing secondary interactions with the basic analyte.

Methodology:

  • Prepare your aqueous mobile phase (e.g., water or a buffer solution).

  • Add a small amount of an acidic modifier. Start with 0.1% formic acid, which will lower the pH to approximately 2.7.

  • If tailing persists, consider using 0.05% to 0.1% trifluoroacetic acid (TFA). Note that TFA is a strong ion-pairing agent and can be difficult to remove from the column and may suppress MS signals.

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Compare the resulting peak shape to the original.

Experimental Protocol 2: Buffer Optimization

Using a buffer helps maintain a constant pH across the column, which is critical for reproducible chromatography and good peak shape.[5]

Methodology:

  • Select a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH.

  • For UV-based detection, a buffer concentration of 10-50 mM is typically effective.[6]

  • For LC-MS applications, keep the buffer concentration low (e.g., 5-10 mM) to avoid ion suppression. Ammonium formate or ammonium acetate are common choices as they are volatile.[4]

  • Prepare the mobile phase by dissolving the buffer salt in the aqueous portion before adding any organic modifier to prevent precipitation.

Mobile Phase AdditiveTypical ConcentrationTarget pH RangeNotes
Formic Acid0.1% (v/v)~2.7Volatile, good for LC-MS.[4]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Strong acid, very effective but can cause ion suppression in MS and is difficult to remove from the column.
Ammonium Formate10 mM2.7 - 4.7Volatile buffer, excellent for LC-MS.[4]
Ammonium Acetate10 mM3.8 - 5.8Volatile buffer, good for LC-MS.[4]
Experimental Protocol 3: Column Selection

If mobile phase adjustments are insufficient, the column itself may be the issue. Modern columns are designed to minimize silanol interactions.

Methodology:

  • Switch to a column that uses high-purity, Type B silica and is "end-capped." End-capping chemically bonds a small molecule (like trimethylsilyl) to many of the residual silanol groups, shielding them from interaction with analytes.[3][4]

  • Consider using a column with a polar-embedded stationary phase. These phases contain a polar group near the base of the alkyl chain, which helps to shield the silanol groups and can improve the peak shape for basic compounds.[2][6]

  • For very difficult separations, alternative stationary phases such as those based on organic polymers or hybrid silica-organic materials can eliminate silanol activity entirely.[1]

Caption: Mechanism of silanol interaction and its suppression at low pH.

Q3: Could my sample injection technique be the cause of the peak tailing?

Yes, issues related to the sample itself or how it is introduced into the system can cause peak distortion, including tailing. The two most common causes are sample overload and the use of an incompatible sample solvent.

Experimental Protocol 4: Sample Overload Evaluation

Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak tailing.[5][7]

Methodology:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) using the same solvent.

  • Inject the original sample and then each dilution under the same HPLC conditions.

  • Observe the peak shape for each injection. If the peak tailing decreases or is eliminated upon dilution, the original sample was overloaded.[8]

  • To resolve this, either continue to inject the diluted sample or reduce the injection volume.

Experimental Protocol 5: Sample Solvent Compatibility Check

If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread on the column, resulting in poor peak shape.[7]

Methodology:

  • Prepare two versions of your sample: one in your current (potentially strong) solvent and another where the sample is dissolved directly in the initial mobile phase mixture (e.g., 95% water / 5% acetonitrile).

  • If the sample is not soluble in the mobile phase, dissolve it in the minimum amount of a strong solvent and then dilute it with the mobile phase.

  • Inject both samples. If the sample dissolved in the mobile phase shows a significantly better peak shape, your original sample solvent was incompatible.[6]

Q4: What should I do if all my peaks are tailing, suggesting a system or column health problem?

When all peaks in a chromatogram exhibit tailing, the problem is usually mechanical or related to general column failure rather than specific chemistry.

Experimental Protocol 6: Guard Column and Filter Check

A blocked guard column or inlet frit is a common cause of system-wide peak distortion.[8]

Methodology:

  • First, remove the guard column from the flow path and re-run the analysis. If the peak shape improves, the guard column is contaminated or blocked and should be replaced.

  • If removing the guard column does not help, the analytical column's inlet frit may be blocked. Try back-flushing the column according to the manufacturer's instructions. This involves reversing the column and flushing it with a strong solvent to waste.[4]

Experimental Protocol 7: Column Void Test

A void or channel in the column packing bed can lead to distorted peaks.[3][5] This can be caused by pressure shocks or operating outside the column's recommended pH range.

Methodology:

  • Carefully disconnect the column from the detector and inspect the inlet end. A visible void or gap at the top of the packing bed indicates a failed column that needs to be replaced.

  • If no void is visible, the problem may still be due to bed deformation. The most reliable way to confirm this is to substitute the suspect column with a new, identical column. If the new column provides good peak shapes, the original column has failed.[5]

Experimental Protocol 8: Extra-Column Volume Minimization

Excessive volume between the injector and the detector can cause band broadening and peak tailing, especially for early-eluting peaks.[9]

Methodology:

  • Check all fittings and connections between the autosampler, column, and detector to ensure they are properly seated and not leaking.

  • Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep the length to an absolute minimum.[6]

  • Ensure that any connection ferrules are set to the correct depth for your specific instrument to avoid creating small voids.

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal mobile phase pH for this compound? The ideal pH depends on the pKa of the analyte. For a basic compound like this compound, the goal is to operate at a pH at least 2 units below its pKa. While the exact pKa is not readily available, most basic analytes of this type show significantly improved peak shape at a pH of 3.0 or lower, as this ensures the protonation of surface silanol groups.[4][5] A good starting point is a mobile phase containing 0.1% formic acid (pH ≈ 2.7).

FAQ 2: When should I use a guard column? A guard column is highly recommended when analyzing samples with complex matrices (e.g., plasma, tissue extracts, or environmental samples).[9] It acts as a small, disposable version of your analytical column, trapping strongly retained contaminants and particulates that would otherwise foul the main column and cause peak tailing and high backpressure.

FAQ 3: Can the type of organic modifier (e.g., acetonitrile vs. methanol) affect peak tailing? Yes, the choice of organic solvent can influence peak shape. Acetonitrile and methanol have different properties that can affect interactions between the analyte, mobile phase, and stationary phase. In some cases, switching from one to the other can improve peak symmetry. If you are experiencing tailing with acetonitrile, trying a method with methanol (or vice versa) is a valid troubleshooting step.[5]

FAQ 4: What is a USP Tailing Factor and what is an acceptable value? The USP Tailing Factor (Tf), also known as the asymmetry factor, is a quantitative measure of peak symmetry. It is calculated from the peak width at 5% of the peak height (W₀.₀₅) and the distance from the peak front to the peak maximum at 5% height (f). The formula is: Tf = W₀.₀₅ / (2f) .[6]

  • A perfectly symmetrical, Gaussian peak has a Tf of 1.0.

  • A Tf > 1.0 indicates peak tailing.

  • A Tf < 1.0 indicates peak fronting. In regulated pharmaceutical analysis, an acceptable Tf is often required to be ≤ 2.0, with values below 1.5 being ideal.[6]

References

Technical Support Center: Overcoming Solubility Challenges with p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with p-Ethoxyfluoroacetanilide in various assays. Given the limited publicly available data on this specific compound, the guidance provided is based on general principles of organic chemistry, data from structurally similar compounds, and established methods for enhancing the solubility of poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Which organic solvents are likely to dissolve this compound?

A2: Based on the structure and information for similar compounds, this compound is predicted to be more soluble in common organic solvents. N-(4-ethoxyphenyl)acetamide is soluble in ethanol, methanol, and dichloromethane.[1] Therefore, these solvents, along with others like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are good starting points for solubilization.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to first attempt to dissolve this compound in a water-miscible organic solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to observe for any precipitation upon dilution.

Q4: My compound precipitates when I dilute my organic stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue with poorly soluble compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. The general strategies include decreasing the final concentration of the compound, increasing the percentage of co-solvent in the final assay medium (while being mindful of its potential effects on the assay), or employing other solubility enhancement techniques.

Troubleshooting Guide for Solubility Issues

Initial Solubility Assessment Workflow

The following workflow diagram illustrates a systematic approach to assessing and overcoming solubility problems with this compound.

G start Start: this compound Powder solubility_test Test Solubility in Common Organic Solvents (e.g., DMSO, DMF, Ethanol) start->solubility_test dissolved Does it dissolve? solubility_test->dissolved prepare_stock Prepare Concentrated Stock Solution dissolved->prepare_stock Yes insoluble Compound is insoluble in initial solvent choice. Try alternative solvents or heating. dissolved->insoluble No serial_dilution Serially Dilute Stock into Assay Buffer prepare_stock->serial_dilution precipitation Precipitation Observed? serial_dilution->precipitation no_precipitation Proceed with Assay precipitation->no_precipitation No troubleshoot Go to Solubility Enhancement Protocol precipitation->troubleshoot Yes

Caption: A workflow for initial solubility testing of this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If the compound does not dissolve, gentle heating (e.g., to 37°C) may be attempted, but be cautious about potential compound degradation.

  • Once dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Protocol 2: General Solubility Enhancement Strategies

If you encounter precipitation upon dilution of your stock solution into the aqueous assay buffer, consider the following strategies. It is crucial to validate that the chosen method does not interfere with your specific assay.

StrategyDescriptionKey Considerations
Co-solvents Increase the percentage of the organic solvent from your stock solution in the final assay medium.The final concentration of the co-solvent should be kept low (typically <1-5%) to avoid affecting biological systems. A vehicle control with the same co-solvent concentration is essential.
pH Adjustment Modify the pH of the assay buffer. The amide group in this compound is weakly basic and its solubility might be slightly increased in acidic conditions.Ensure the pH change is compatible with your assay components (e.g., enzyme activity, cell viability).
Use of Surfactants Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into the assay buffer at a concentration above its critical micelle concentration.[2]Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility. However, they can also interfere with protein activity or cell membranes.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and its concentration needs to be optimized.
Particle Size Reduction If working with a suspension, reducing the particle size through methods like sonication or micronization can increase the dissolution rate.[1]This is more relevant for in vivo or formulation studies but can be considered for heterogeneous in vitro assays.
Decision Tree for Solubility Enhancement

This diagram provides a logical path for selecting an appropriate solubility enhancement technique.

G start Precipitation in Assay check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No co_solvent_check Can the co-solvent % be increased? check_concentration->co_solvent_check Yes end Re-evaluate Assay Parameters lower_concentration->end increase_co_solvent Increase co-solvent % (e.g., from 0.5% to 1% DMSO) and run vehicle control co_solvent_check->increase_co_solvent Yes ph_check Is the assay pH flexible? co_solvent_check->ph_check No increase_co_solvent->end adjust_ph Test solubility at different pH values ph_check->adjust_ph Yes surfactant_check Is the assay compatible with surfactants? ph_check->surfactant_check No adjust_ph->end use_surfactant Add a non-ionic surfactant (e.g., Tween-80) surfactant_check->use_surfactant Yes cyclodextrin Consider using cyclodextrins surfactant_check->cyclodextrin No use_surfactant->end cyclodextrin->end

Caption: A decision tree for selecting a solubility enhancement method.

Physicochemical Properties (Predicted)

The following table summarizes the computed physicochemical properties for this compound (N-(4-ethoxyphenyl)-2-fluoroacetamide) from PubChem, which can help in predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC10H12FNO2PubChem[3]
Molecular Weight197.21 g/mol PubChem[3]
XLogP3-AA (Lipophilicity)1.8PubChem (Predicted)
Hydrogen Bond Donors1PubChem (Predicted)
Hydrogen Bond Acceptors2PubChem (Predicted)

A positive XLogP3 value suggests a preference for lipophilic (non-aqueous) environments, which is consistent with the expectation of low water solubility.

References

Technical Support Center: Scale-Up of p-Ethoxyfluoroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of p-Ethoxyfluoroacetanilide synthesis. The information provided is a general guide and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in yield and an increase in impurity formation upon scaling up the synthesis of this compound from lab (10 g) to pilot (1 kg) scale. What are the likely causes?

A1: This is a common challenge in scaling up chemical reactions.[1][2][3] The primary reasons for decreased yield and purity are often related to mass and heat transfer limitations that become more pronounced at larger scales.[3]

  • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult.[4][5][6] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[5][7]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[8][9] This makes it harder to dissipate the heat generated from the exothermic acylation reaction, leading to temperature gradients and potential thermal runaway, which can degrade the product.[10][11][12]

  • Longer Reaction Times: At a larger scale, the time required for reagent addition, heating, and cooling is often longer, which can lead to product decomposition or the formation of more byproducts.[13]

Q2: How can we improve temperature control during the scale-up of this exothermic reaction?

A2: Effective temperature control is critical for a safe and successful scale-up.[8] Consider the following strategies:

  • Reactor Design: Ensure the pilot-scale reactor has an adequate cooling system, such as a jacket with a high-performance heat transfer fluid, internal cooling coils, or an external heat exchanger.[7]

  • Controlled Reagent Addition: Instead of adding the fluoroacetylating agent all at once, use a controlled addition rate (e.g., via a dosing pump) to manage the rate of heat generation.[11]

  • Solvent Selection: A higher-boiling point solvent can provide a larger operating temperature window and act as a heat sink.

  • Process Analytical Technology (PAT): Implement in-situ temperature probes at multiple points within the reactor to get a more accurate temperature profile and identify any hot spots.

Q3: We are facing difficulties with the crystallization and isolation of this compound at the pilot scale, resulting in a product with inconsistent crystal size and form. What can we do?

A3: Crystallization is a critical step that influences purity, filtration, and drying characteristics.[14][15][16] Challenges during scale-up are common.[16][17]

  • Control of Supersaturation: The rate of cooling and anti-solvent addition should be carefully controlled to manage the level of supersaturation. Rapid changes can lead to the formation of fine particles or amorphous material, which are difficult to filter.[18]

  • Seeding Strategy: A well-defined seeding protocol (amount of seed, timing of addition) is crucial for controlling crystal size and polymorphism.

  • Agitation: The agitation rate affects crystal growth and can prevent the settling of crystals. The impeller design and speed should be optimized for the larger vessel.

  • Solvent System: The choice of solvent and anti-solvent is critical. Ensure the solubility profile is well understood at different temperatures.

Troubleshooting Guides

Low Yield and High Impurity Profile
Symptom Possible Cause Recommended Action
Decreased yield compared to lab scale Inefficient mixing leading to localized side reactions.[4][6]- Increase agitation speed (if possible without causing excessive shear).- Evaluate the impeller design for better mixing efficiency in the larger reactor.- Consider using baffles to improve turbulence.[19]
Poor temperature control causing product degradation.[10][11]- Implement controlled addition of the limiting reagent.- Ensure the reactor's cooling system is operating at maximum efficiency.- Monitor the internal reaction temperature closely.[8]
Increased levels of a specific impurity Longer reaction or work-up times at scale.[2]- Analyze the stability of the product and intermediates under the reaction conditions for extended periods.- Optimize the work-up procedure to reduce processing time.
Change in reaction selectivity due to mass transfer limitations.[3]- Re-evaluate the reaction kinetics at the pilot scale.- Consider a different solvent to improve mass transfer.
Crystallization and Isolation Issues
Symptom Possible Cause Recommended Action
Formation of fine particles, leading to slow filtration High degree of supersaturation due to rapid cooling or anti-solvent addition.[18]- Slow down the cooling rate or the rate of anti-solvent addition.- Implement a controlled seeding strategy to promote crystal growth over nucleation.[15]
Inconsistent crystal form (polymorphism) Variations in crystallization temperature, solvent composition, or agitation.[18]- Tightly control the crystallization temperature profile.- Ensure consistent solvent ratios.- Maintain a consistent agitation rate throughout the crystallization process.
Product oiling out before crystallization The solution is becoming supersaturated at a temperature above the melting point of the solid in the solvent system.- Increase the solvent volume.- Initiate cooling or anti-solvent addition at a lower temperature.

Data Presentation

Table 1: Impact of Scale-Up on Reaction Parameters (Hypothetical Data)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Yield (%) 958885
Purity (HPLC, %) 99.598.097.5
Reaction Time (h) 248
Major Impurity (%) 0.21.01.5
Table 2: Comparison of Crystallization Conditions and Outcomes (Hypothetical Data)
ParameterLab ScalePilot Scale (Optimized)
Cooling Profile Uncontrolled (ice bath)Linear cooling at 10 °C/hour
Seeding Spontaneous nucleationSeeded at 40 °C (1% w/w)
Agitation Magnetic stirrer (300 rpm)Overhead stirrer (100 rpm)
Average Particle Size (µm) 20-150 (wide distribution)100-120 (narrow distribution)
Filtration Time (min) 530

Experimental Protocols

Laboratory-Scale Synthesis of this compound (10 g)
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with p-phenetidine (10 g, 1 equivalent) and a suitable solvent (e.g., dichloromethane, 100 mL).

  • Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Fluoroacetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour after the addition is complete.

  • Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution (50 mL). The organic layer is separated, washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Crystallization: The solvent is removed under reduced pressure to yield the crude product. The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Pilot-Scale Synthesis of this compound (1 kg)
  • Reaction Setup: A 20 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dosing pump is charged with p-phenetidine (1 kg, 1 equivalent) and dichloromethane (10 L).

  • Reagent Addition: The reactor contents are cooled to 0-5 °C using a jacketed cooling system. Fluoroacetyl chloride (1.1 equivalents) is added via the dosing pump over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at 0-5 °C for 1-2 hours post-addition, with reaction completion monitored by HPLC.

  • Work-up: The reaction is quenched by the controlled addition of a saturated sodium bicarbonate solution (5 L). The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with water (2 x 5 L).

  • Crystallization: The solvent is partially distilled off under vacuum. A pre-determined volume of anti-solvent (e.g., heptane) is added at a controlled rate to induce crystallization. The slurry is cooled to 0-5 °C, aged for 2 hours, and then the product is isolated by centrifugation, washed with cold solvent, and dried under vacuum.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis reagents Charge p-Phenetidine and Solvent cooling Cool to 0-5 °C reagents->cooling addition Controlled Addition of Fluoroacetylating Agent cooling->addition reaction Reaction Monitoring (e.g., HPLC) addition->reaction quench Aqueous Quench reaction->quench extraction Phase Separation and Aqueous Washes quench->extraction crystallization Crystallization (Cooling/Anti-solvent) extraction->crystallization isolation Isolation (Filtration/Centrifugation) crystallization->isolation drying Drying isolation->drying product Final Product drying->product

Caption: General Experimental Workflow.

Troubleshooting_Guide Troubleshooting Guide for Scale-Up Issues start Scale-Up Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield / High Impurities issue_type->low_yield Yield/Purity cryst_prob Crystallization Problem issue_type->cryst_prob Isolation check_mixing Evaluate Mixing Efficiency - Agitation Speed - Impeller Design low_yield->check_mixing check_temp Review Temperature Control - Cooling Capacity - Addition Rate low_yield->check_temp check_super Analyze Supersaturation - Cooling Rate - Anti-solvent Addition cryst_prob->check_super check_seed Optimize Seeding Strategy - Seed Quantity - Addition Point cryst_prob->check_seed

Caption: Troubleshooting Decision Tree.

References

Preventing decomposition of p-Ethoxyfluoroacetanilide during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of p-Ethoxyfluoroacetanilide during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is an amide derivative of p-phenetidine. Like other acetanilides, the amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the formation of p-ethoxyaniline and fluoroacetic acid.[1][2] This degradation can result in inaccurate quantification of the parent compound. The presence of the electronegative fluorine atom can influence the reactivity of the amide bond.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. This reaction can be catalyzed by both acids and bases. Upon hydrolysis, the molecule cleaves into p-ethoxyaniline and fluoroacetic acid. Under certain conditions, further degradation of these products may occur.

Q3: How can I prevent the decomposition of this compound during sample preparation?

A3: To minimize decomposition, it is crucial to maintain neutral pH conditions (pH 6-8) throughout the sample preparation process. Avoid strong acids and bases. Use buffered solutions when dilution is necessary. Additionally, keeping samples at low temperatures (2-8 °C) can slow down the rate of hydrolysis.

Q4: What storage conditions are recommended for this compound samples and standards?

A4: Both solid this compound and its solutions should be stored in tightly sealed containers, protected from light and moisture. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable, especially for solutions. It is best to prepare fresh solutions for analysis whenever possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of analyte/low recovery Decomposition of this compound due to pH extremes in the sample or mobile phase.Ensure the pH of all solutions, including the sample matrix and mobile phase, is maintained between 6 and 8. Use a buffered mobile phase.
Thermal degradation during sample processing or analysis.Avoid heating samples. If a temperature-controlled autosampler is available, keep it cooled (e.g., 4 °C).
Appearance of new, unidentified peaks in the chromatogram These may be the degradation products: p-ethoxyaniline and/or fluoroacetic acid.Confirm the identity of the new peaks by running standards of the potential degradation products. Optimize the analytical method to separate these from the parent compound.
Inconsistent results between runs Ongoing decomposition of the analyte in the prepared samples.Analyze samples immediately after preparation. If this is not possible, store them at 2-8 °C for a short period. For longer storage, freeze at -20 °C.
Peak tailing for the analyte peak Interaction of the analyte with active sites on the HPLC column. The basicity of the aniline nitrogen can contribute to this.Use a high-purity, end-capped C18 or C8 column. A mobile phase with a slightly acidic pH (e.g., pH 5-6) might improve peak shape, but the stability of the analyte at this pH should be verified.

Impact of Environmental Factors on Stability

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the expected impact of these factors on the rate of decomposition.

Parameter Condition Expected Impact on Stability Recommendation
pH < 4High risk of acid-catalyzed hydrolysisAvoid acidic conditions.
4 - 6Moderate risk of hydrolysisUse with caution and for short durations.
6 - 8Optimal stabilityMaintain pH in this range.
> 8High risk of base-catalyzed hydrolysisAvoid basic conditions.
Temperature < 8 °CMinimal degradationStore samples and standards under refrigeration or frozen.
Ambient (20-25 °C)Slow to moderate degradation over timePrepare samples fresh and analyze promptly.
> 30 °CAccelerated degradationAvoid exposure to high temperatures.

Experimental Protocols

Recommended HPLC-UV Method for the Analysis of this compound

This method is designed to provide a robust and reliable quantification of this compound while minimizing the risk of in-analysis decomposition.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 7.0)

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (This should be optimized by determining the UV max of this compound).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of acetonitrile and water to the desired concentration.

    • If the sample matrix is acidic or basic, neutralize it with a suitable buffer before dilution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

pEFA This compound Degradation Hydrolysis (Acid or Base Catalyzed) pEFA->Degradation H2O H₂O H2O->Degradation pEA p-Ethoxyaniline Degradation->pEA Products FAA Fluoroacetic Acid

Caption: Decomposition pathway of this compound via hydrolysis.

start Start: Sample/Standard prep Sample Preparation (Dissolve in ACN:H₂O, 50:50) start->prep ph_check Check pH (Adjust to 6-8 if necessary) prep->ph_check filter Filter through 0.45 µm syringe filter ph_check->filter pH is neutral hplc HPLC Analysis (C18 column, pH 7.0 mobile phase) filter->hplc end End: Data Acquisition hplc->end

Caption: Recommended workflow for HPLC analysis of this compound.

References

Best practices for handling and storing p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: p-Ethoxyfluoroacetanilide

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and troubleshooting common issues encountered during experiments with this compound.

Disclaimer

Specific safety and handling data for this compound is limited. The following guidelines are based on best practices for structurally similar compounds, such as acetanilides and other fluorinated organic compounds.[1] Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with the molecular formula C10H12FNO2, is a chemical compound that belongs to the acetanilide class.[2] Its structure includes an ethoxy group and a fluorine atom, which influence its chemical properties.

Q2: What are the primary hazards associated with this compound?

A2: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5] Inhalation of dust should be avoided.[4][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[3] If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It should be stored away from incompatible materials such as strong bases and strong oxidizers.[4]

Q5: What should I do in case of a spill?

A5: For small spills, you can use appropriate tools to place the spilled solid into a suitable waste disposal container.[5] For larger spills, use a shovel to put the material into a convenient waste disposal container.[5] Ensure the area is well-ventilated and avoid generating dust.[4] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local regulations.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound appears discolored or degraded Improper storage (exposure to light, moisture, or incompatible materials)- Verify the storage conditions against the recommended guidelines (cool, dry, dark, and tightly sealed). - Check for any potential contamination from shared lab equipment. - If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments.
Inconsistent experimental results Impurities in the compound or degradation- Confirm the purity of the compound using analytical techniques such as NMR or mass spectrometry. - Ensure the compound has been stored correctly to prevent degradation. - Use a fresh, unopened container of the compound to rule out contamination.
Difficulty dissolving the compound Incorrect solvent or temperature- Based on data for the related compound acetanilide, it is slightly soluble in water and very soluble in ethanol and acetone.[6] - Gentle heating may aid dissolution, but be mindful of the compound's melting point and potential for degradation at higher temperatures.

Physical and Chemical Properties

The following table summarizes key physical and chemical data for this compound and the related compound, Acetanilide.

PropertyThis compoundAcetanilide (for comparison)
Molecular Formula C10H12FNO2[2]C8H9NO[6]
Molecular Weight 197.21 g/mol [2]135.16 g/mol [6]
Appearance White solid (based on similar compounds)[3][7]White, shining crystalline leaflets or white crystalline powder[6]
Melting Point 111 - 115 °C[7]113 - 115 °C
Boiling Point 304 °C @ 760 mmHg[7]304 °C
Flash Point 173 °C[7]Not Available
Autoignition Temperature 545 °C[7]Not Available

Experimental Protocols

General Handling and Weighing Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood. Wear all required personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Weighing : Use a clean, dry spatula and a tared weigh boat on an analytical balance. Handle the container and spatula carefully to avoid generating dust.

  • Transfer : After weighing the desired amount, securely close the primary container. Transfer the weighed compound to your reaction vessel.

  • Cleaning : Clean any residual dust from the balance and surrounding area with a damp cloth. Dispose of the weigh boat and any contaminated cleaning materials in a designated chemical waste container.

  • Decontamination : Wash your hands thoroughly with soap and water after handling the compound.

Visual Guides

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weigh Compound Carefully D Transfer to Reaction Vessel C->D E Securely Close Container D->E F Clean Work Area G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Response for Spills

G start Spill Occurs evacuate Evacuate Immediate Area if Necessary start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Using Appropriate Materials contain->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: A logical flow diagram for responding to a chemical spill of this compound.

References

Technical Support Center: p-Ethoxyfluoroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of p-Ethoxyfluoroacetanilide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is reddish-brown. What is the cause of this coloration and how can I remove it?

A1: The reddish-brown color in your crude product is likely due to the presence of oxidized impurities originating from the p-phenetidine starting material.[1][2] p-Phenetidine, an amine, is susceptible to air oxidation over time, which forms colored polymeric "tars".[3]

Troubleshooting Steps:

  • Decolorization of Starting Material: Before beginning your synthesis, you can purify the p-phenetidine. Dissolve the p-phenetidine in dilute hydrochloric acid, add a small amount of activated carbon (charcoal), heat the solution, and then filter it to remove the colored tars.[1][3]

  • Purification of Crude Product: If the coloration is in your final product, you can perform a purification step. Recrystallization from a suitable solvent is often effective. For colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb the colored compounds.

Q2: My reaction yield is lower than expected. What are the potential causes?

A2: Low yields can result from several factors during the synthesis of this compound:

  • Incomplete Reaction: The acylation of p-phenetidine may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and that the reaction time and temperature are adequate.

  • Side Reactions: The formation of byproducts can consume your starting materials. For instance, over-acylation or side reactions involving impurities in the starting materials can occur.

  • Loss During Workup: Product may be lost during the extraction and washing steps of the workup procedure. Ensure proper phase separation and minimize the number of transfers.

  • Loss During Purification: During recrystallization, some product will always remain dissolved in the mother liquor. Optimizing the recrystallization solvent and cooling process can help maximize crystal recovery.

Q3: After recrystallization, I still see impurities in my NMR spectrum. How can I improve the purity of my this compound?

A3: If impurities persist after a single recrystallization, consider the following:

  • Solvent System: The choice of solvent is critical for effective recrystallization.[4] An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. You may need to screen different solvents or use a mixed-solvent system.

  • Slow Crystallization: Rapid cooling can trap impurities within the crystal lattice.[4][5] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired level of purity.

  • Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography could be explored.

Quantitative Data on Impurity Mitigation

The following table provides illustrative data on the reduction of common impurities in crude this compound through a standard recrystallization procedure.

ImpurityTypical Concentration in Crude Product (%)Concentration after Recrystallization (%)
Unreacted p-Phenetidine2.5< 0.1
Oxidized p-Phenetidine Tars1.0< 0.05 (often undetectable by eye)
Di-fluoroacetylated Product0.8< 0.2
Residual Fluoroacetic Acid0.5< 0.01
This compound 95.2 > 99.6

Note: This data is representative and actual values may vary depending on reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Phenetidine
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenetidine (1 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add fluoroacetyl chloride (1.1 eq.) or another suitable fluoroacetylating agent to the cooled solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of Crude this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to just dissolve the solid.[6]

  • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[6]

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Diagrams

TroubleshootingWorkflow start Crude this compound issue Identify Primary Issue start->issue color_issue Product is Colored (Reddish-Brown) issue->color_issue Color purity_issue Low Purity (e.g., by NMR) issue->purity_issue Purity yield_issue Low Yield issue->yield_issue Yield decolorize Add Activated Carbon during Recrystallization color_issue->decolorize recrystallize Perform Recrystallization purity_issue->recrystallize check_reaction Review Reaction Conditions: - Stoichiometry - Temperature - Reaction Time yield_issue->check_reaction check_workup Review Workup & Purification: - Extraction Losses - Recrystallization Efficiency yield_issue->check_workup decolorize->recrystallize check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable rerun_recrys Re-recrystallize (Consider different solvent) check_purity->rerun_recrys Purity Not Acceptable rerun_recrys->check_purity check_reaction->start Optimize & Repeat Synthesis check_workup->start Optimize & Repeat Synthesis

Caption: Troubleshooting workflow for mitigating impurities in this compound.

References

Technical Support Center: Spectroscopic Analysis of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic analysis of p-Ethoxyfluoroacetanilide. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental parameters and interpreting spectral data.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

A1: The expected ¹H NMR chemical shifts for this compound in a common solvent like CDCl₃ are influenced by the electron-withdrawing fluorine atom on the acetyl group. The methylene protons of the ethoxy group will be deshielded, and the acetyl protons will appear as a doublet due to coupling with the fluorine atom. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern typical of para-substituted benzene rings.

Q2: How does the fluorine atom affect the ¹³C NMR spectrum of this compound?

A2: The fluorine atom significantly impacts the ¹³C NMR spectrum. The carbonyl carbon and the carbon of the fluoroacetyl group will show coupling to the fluorine atom (¹J-CF and ²J-CF, respectively). The signals for these carbons will appear as doublets. The chemical shifts of the aromatic carbons are also influenced, with C4 (attached to the ethoxy group) being the most shielded and C1 (attached to the nitrogen) being deshielded.

Q3: What are the key vibrational bands to look for in the FTIR spectrum of this compound?

A3: The FTIR spectrum will show characteristic bands for the amide group (N-H stretch, C=O stretch), the aromatic ring (C-H and C=C stretching), the ether linkage (C-O stretch), and a strong absorption band for the C-F bond. The amide I band (C=O stretch) is particularly sensitive to the electronic environment and may be shifted to a higher wavenumber compared to non-fluorinated analogs due to the inductive effect of fluorine.

Q4: What is the expected λmax in the UV-Vis spectrum of this compound?

A4: The UV-Vis spectrum of this compound is expected to show a primary absorption band (π → π* transition) around 250 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used.

Q5: What are the expected major fragments in the mass spectrum of this compound?

A5: The mass spectrum, typically obtained using electron ionization (EI), will likely show a molecular ion peak. Common fragmentation pathways include the loss of the ethoxy group, cleavage of the amide bond, and fragmentation of the fluoroacetyl group. The presence of fluorine can be identified by characteristic mass losses.

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy
Issue Possible Cause Solution
Broad peaks - Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field.- Prepare a more dilute sample.- Filter the sample through a plug of Celite or pass it through a purification column.- Re-shim the magnet.
No signal or weak signal - Insufficient sample concentration.- Incorrect receiver gain setting.- Pulse width not calibrated.- Increase the sample concentration or the number of scans.- Optimize the receiver gain.- Calibrate the 90° pulse width.
Unexpected splitting patterns - Presence of impurities.- Second-order coupling effects.- Purify the sample.- Use a higher field NMR spectrometer to simplify the spectrum.
Missing ¹³C signals for quaternary carbons - Long relaxation times for quaternary carbons.- Increase the relaxation delay (d1) between scans.
FTIR Spectroscopy
Issue Possible Cause Solution
Broad O-H peak around 3400 cm⁻¹ - Presence of water in the sample or KBr pellet.- Dry the sample and KBr thoroughly before preparing the pellet.- Purge the sample compartment with dry nitrogen.
Sloping baseline - Poor sample preparation (uneven pellet thickness).- ATR crystal is not clean.- Prepare a new, more uniform KBr pellet.- Clean the ATR crystal with an appropriate solvent (e.g., isopropanol).
Sharp peaks around 2360 cm⁻¹ - Atmospheric CO₂ in the beam path.- Perform a background scan more frequently.- Purge the instrument with dry nitrogen.
UV-Vis Spectroscopy
Issue Possible Cause Solution
Inconsistent λmax values - Solvent effects.[1]- Use the same solvent for all measurements and for comparison with literature data.
Absorbance values are too high (> 2) - Solution is too concentrated.- Dilute the sample to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0).
No clear peak - Compound does not have a chromophore in the scanned range.- Incorrect wavelength range selected.- Confirm the structure of the compound.- Scan a wider wavelength range.
Mass Spectrometry
Issue Possible Cause Solution
No molecular ion peak - Molecule is unstable and fragments easily under the ionization conditions.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex fragmentation pattern - High ionization energy causing extensive fragmentation.- Reduce the ionization energy if using Electron Ionization (EI).
Contamination peaks - Impurities in the sample or from the system (e.g., plasticizers).- Purify the sample.- Run a blank to identify background peaks.

Data Presentation

The following tables summarize the estimated spectroscopic data for this compound based on the known data for p-Ethoxyacetanilide (Phenacetin) and the expected influence of the fluorine substituent.

Table 1: Estimated ¹H NMR Chemical Shifts (ppm)
Proton p-Ethoxyacetanilide (Phenacetin) in CDCl₃ Estimated this compound in CDCl₃ Multiplicity
-CH₃ (ethoxy)1.40~1.42Triplet
-OCH₂- (ethoxy)4.01~4.05Quartet
-C(O)CH₃2.15-Singlet
-C(O)CH₂F-~4.6 (doublet, ²JHF ≈ 48 Hz)Doublet
Aromatic H (ortho to -NH)7.41~7.50Doublet
Aromatic H (ortho to -OEt)6.87~6.90Doublet
-NH7.8 (broad)~8.0 (broad)Singlet
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm)
Carbon p-Ethoxyacetanilide (Phenacetin) in CDCl₃ Estimated this compound in CDCl₃
-C H₃ (ethoxy)14.8~14.7
-OC H₂- (ethoxy)63.7~64.0
-C(O)C H₃24.3-
-C(O)C H₂F-~78 (doublet, ¹JCF ≈ 240 Hz)
Aromatic C 1 (-NH)131.3~131.0
Aromatic C 2, C6121.8~122.0
Aromatic C 3, C5114.6~114.8
Aromatic C 4 (-OEt)156.1~156.5
-C (O)CH₂F168.4~167 (doublet, ²JCF ≈ 25 Hz)
Table 3: Key FTIR Absorption Bands (cm⁻¹)
Functional Group p-Ethoxyacetanilide (Phenacetin) Estimated this compound
N-H Stretch3290~3300
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2980-28702980-2870
Amide C=O Stretch (Amide I)1665~1680-1690
Aromatic C=C Stretch1610, 1510~1610, 1515
N-H Bend (Amide II)1550~1540
C-O-C Stretch (Aryl Ether)1240~1245
C-F Stretch - ~1100-1000 (strong)
Table 4: UV-Vis and Mass Spectrometry Data
Parameter p-Ethoxyacetanilide (Phenacetin) Estimated this compound
UV-Vis λmax 250 nm (in ethanol)~250 nm
Molecular Weight 179.22 g/mol 197.19 g/mol
Mass Spec (EI) m/z 179 (M⁺), 137, 109, 95, 81197 (M⁺), 155, 127, 109

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully wipe the outside with a tissue dampened with isopropanol before inserting it into the spectrometer.

FTIR Sample Preparation (KBr Pellet)
  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

UV-Vis Sample Preparation
  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration for analysis is in the range of 1-10 µg/mL.

  • Use a quartz cuvette for the measurement.

  • Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve grind Grind with KBr start->grind dilute Dilute in UV-grade Solvent start->dilute dissolve_ms Dissolve in MS-grade Solvent start->dissolve_ms nmr NMR Spectrometer dissolve->nmr ftir FTIR Spectrometer grind->ftir uv_vis UV-Vis Spectrophotometer dilute->uv_vis ms Mass Spectrometer dissolve_ms->ms nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ftir_data IR Spectrum ftir->ftir_data uv_vis_data UV-Vis Spectrum uv_vis->uv_vis_data ms_data Mass Spectrum ms->ms_data troubleshooting_logic cluster_nmr NMR Issues cluster_ftir FTIR Issues cluster_common Common Solutions start Problem with Spectrum? broad_peaks Broad Peaks start->broad_peaks NMR weak_signal Weak/No Signal start->weak_signal NMR baseline_slope Sloping Baseline start->baseline_slope FTIR extra_peaks Extra Peaks (H₂O, CO₂) start->extra_peaks FTIR check_conc_nmr Check Concentration broad_peaks->check_conc_nmr check_shim Check Shimming broad_peaks->check_shim weak_signal->check_conc_nmr reprepare_sample Reprepare Sample check_conc_nmr->reprepare_sample instrument_cal Instrument Calibration/ Maintenance check_shim->instrument_cal check_pellet Check KBr Pellet baseline_slope->check_pellet check_background Check Background extra_peaks->check_background purify_sample Purify Sample extra_peaks->purify_sample check_pellet->reprepare_sample check_background->instrument_cal

References

Refinement of experimental protocols involving p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is p-Ethoxyfluoroacetanilide?

A1: this compound, or N-(4-ethoxy-fluorophenyl)acetamide, is a halogenated derivative of phenacetin. It is an aromatic compound containing an ethoxy group and an acetamido group attached to a fluorinated benzene ring. Due to the fluorine atom, its chemical and physical properties are expected to differ from phenacetin, potentially influencing its biological activity and metabolic stability.

Q2: What are the primary safety precautions when handling this compound and its precursors?

A2: Precursors like p-phenetidine are toxic and can be absorbed through the skin.[1][2] Acetic anhydride is lachrymatory and corrosive.[2] Electrophilic fluorinating agents like Selectfluor™ are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are common side reactions during the synthesis of acetanilides?

A3: In the synthesis of acetanilides from anilines and acetic anhydride, potential side reactions include the formation of di-acetylated products if the reaction conditions are too harsh. Also, if the aniline starting material is impure, colored byproducts may form.[1]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a common and effective method for purifying crude acetanilides.[1][4][5] A mixed solvent system, such as ethanol-water or ethyl acetate-hexanes, is often used to achieve good separation from impurities.[4][6]

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The structure and purity of this compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) is essential for structural elucidation.[7][8] Mass spectrometry (MS) can confirm the molecular weight.[9][10] Infrared (IR) spectroscopy can identify the functional groups present.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of N-(4-ethoxyphenyl)acetamide (Phenacetin) 1. Impure p-phenetidine starting material.[1]2. Incomplete reaction due to insufficient heating or reaction time.3. Loss of product during workup or recrystallization.1. Purify the p-phenetidine by treating with activated carbon in an acidic solution before the reaction.[1]2. Ensure the reaction mixture is maintained at the appropriate temperature for the specified time.3. During recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation.[5]
Product is colored (yellow or brown) Presence of oxidized aniline impurities.[1]Use decolorizing charcoal during the purification of the p-phenetidine starting material or during the recrystallization of the final product.
Low yield of this compound during fluorination 1. Deactivation of the aromatic ring by the acetamido group.2. Inappropriate solvent or temperature for the fluorination reaction.3. The fluorinating agent has degraded.1. The acetamido group is an ortho-, para-director and activating, so this is less likely to be the primary issue.2. Optimize the reaction conditions, including solvent polarity and temperature. Trifluoromethanesulfonic acid can be used to enhance the reactivity of Selectfluor™.[11][12]3. Use a fresh, properly stored batch of the fluorinating agent.
Formation of multiple isomers during fluorination The directing effects of the ethoxy and acetamido groups may lead to a mixture of ortho- and meta-fluorinated products relative to the directing groups.Use a milder, more selective fluorinating agent. Purification by column chromatography may be necessary to separate the isomers.
Difficulty in crystallizing the final product 1. The product may be an oil at room temperature.2. Presence of impurities inhibiting crystallization.1. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the product can also help.2. Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of N-(4-ethoxyphenyl)acetamide (Phenacetin) and Predicted Data for this compound.

Property N-(4-ethoxyphenyl)acetamide (Phenacetin) This compound (Predicted)
Molecular Formula C₁₀H₁₃NO₂[8]C₁₀H₁₂FNO₂
Molecular Weight 179.22 g/mol [8]197.21 g/mol
Appearance White crystalline solid[8]Expected to be a white to off-white solid
Melting Point 133-138 °C[13]Expected to be in a similar or slightly higher range
¹H NMR (CDCl₃, ppm) ~8.1 (s, 1H, NH), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, OCH₂), ~2.1 (s, 3H, COCH₃), ~1.4 (t, 3H, CH₃)[7]Aromatic protons will show more complex splitting due to ¹H-¹⁹F coupling.
¹³C NMR (CDCl₃, ppm) ~168 (C=O), ~156 (C-O), ~131 (C-N), ~122 (Ar-CH), ~115 (Ar-CH), ~64 (OCH₂), ~24 (COCH₃), ~15 (CH₃)[13]Aromatic carbon signals will show splitting due to ¹³C-¹⁹F coupling.
Mass Spectrum (m/z) 179 (M⁺), 137, 109, 95, 81, 65[10]Expected M⁺ at 197.

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin) (Precursor)

This protocol is adapted from standard procedures for the acetylation of anilines.[1][2][14]

  • In a 100 mL Erlenmeyer flask, add 2.0 g of p-phenetidine and 30 mL of water.

  • Add 0.5 mL of concentrated hydrochloric acid to dissolve the amine. If the solution is colored, add a small amount of activated carbon, swirl for 5 minutes, and filter the solution.

  • In a separate beaker, dissolve 3.0 g of sodium acetate in 10 mL of water.

  • Warm the p-phenetidine hydrochloride solution to about 50°C.

  • Add 2.5 mL of acetic anhydride to the warm solution while swirling.

  • Immediately add the sodium acetate solution to the flask and swirl vigorously.

  • Cool the flask in an ice bath for 15-20 minutes to induce crystallization.

  • Collect the crude phenacetin crystals by vacuum filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization from a hot water/ethanol mixture. Dry the purified crystals.

Protocol 2: Hypothetical Synthesis of this compound

This hypothetical protocol is based on the electrophilic fluorination of aromatic compounds using Selectfluor™.[11][12][15]

  • Dissolve 1.0 g of N-(4-ethoxyphenyl)acetamide in 20 mL of a suitable solvent such as acetonitrile in a flask protected from moisture.

  • Add 1.1 equivalents of Selectfluor™ (1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate)) to the solution.

  • The reaction can be slow; a catalytic amount of a strong acid like trifluoromethanesulfonic acid may be required to promote the reaction.[11][12]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p_phenetidine p-Phenetidine acetylation Acetylation (Acetic Anhydride, NaOAc) p_phenetidine->acetylation phenacetin N-(4-ethoxyphenyl)acetamide (Phenacetin) acetylation->phenacetin purification1 Recrystallization phenacetin->purification1 fluorination Electrophilic Fluorination (Selectfluor™) purification1->fluorination crude_product Crude this compound fluorination->crude_product purification2 Column Chromatography/ Recrystallization crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_tree start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_impure Impure? check_sm->sm_impure cond_temp Temp/Time Correct? check_conditions->cond_temp workup_loss Product Loss? check_workup->workup_loss purify_sm Purify Starting Material sm_impure->purify_sm Yes adjust_cond Optimize Temp/Time cond_temp->adjust_cond No optimize_workup Refine Recrystallization/ Chromatography workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Efficacy Analysis of p-Ethoxyfluoroacetanilide and Structurally-Related Analgesic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethoxyfluoroacetanilide, a fluorinated derivative of the well-known analgesic phenacetin, presents a compelling case for investigation within the landscape of pain and inflammation therapeutics. While direct experimental data on this compound is not publicly available, its structural similarity to phenacetin and, by extension, to its primary active metabolite, paracetamol (acetaminophen), allows for a predictive comparison of its potential efficacy. This guide provides an objective comparison based on available data for these analogous compounds, offering insights into the potential pharmacological profile of this compound. The strategic incorporation of a fluorine atom is a common medicinal chemistry approach to enhance metabolic stability and bioavailability, suggesting that this compound could exhibit a modified, and potentially improved, therapeutic window compared to its non-fluorinated counterpart.[1][2][3]

Comparative Efficacy of Analogous Compounds

Phenacetin was historically used as an analgesic and antipyretic agent before its use was discontinued due to concerns about carcinogenicity and nephrotoxicity with chronic use.[4][5] Its analgesic effects are, in part, attributed to its metabolism to paracetamol.[4] Paracetamol is a widely used over-the-counter analgesic and antipyretic with a well-established, though not fully understood, mechanism of action that is thought to be centrally mediated.[6][7]

A comparative study in rodents demonstrated that phenacetin was equipotent to or more potent than acetaminophen in various models of pain and inflammation.[8] The study suggested that phenacetin's analgesic activity has two components: one dependent on and one independent of anti-inflammatory activity, whereas the analgesia from aspirin and acetaminophen was primarily linked to their anti-inflammatory effects.[8]

Quantitative Analgesic and Anti-inflammatory Data

The following table summarizes the available quantitative data from a comparative study in rodents, providing a basis for inferring the potential efficacy of this compound.

CompoundAnalgesic Assay (Oral ED50, mg/kg)Anti-inflammatory Activity
Phenacetin Trypsin Hyperalgesic Assay: 114 ± 36.2[8]Active in carrageenan pleurisy and adjuvant arthritis models[8]
Kaolin Hyperalgesic Assay: 107 ± 11.5[8]
Acetaminophen Inactive in trypsin and kaolin hyperalgesic assays at non-toxic doses[8]Active in carrageenan pleurisy and adjuvant arthritis models[8]
Aspirin Inactive in trypsin and kaolin hyperalgesic assays at non-toxic doses[8]Active in various anti-inflammatory models

Potential Impact of Fluorination

The introduction of a fluorine atom into a drug molecule can significantly alter its physicochemical and pharmacokinetic properties. Fluorination can:

  • Increase Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation.[3]

  • Enhance Lipophilicity: This can improve the molecule's ability to cross cell membranes, potentially leading to better absorption and distribution.[1]

  • Modulate Biological Activity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[2]

Given these general principles, it is plausible that this compound could exhibit enhanced stability and potency compared to phenacetin. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the analgesic and anti-inflammatory efficacy of compounds like phenacetin and paracetamol.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a widely used model for screening peripheral analgesic activity.

  • Animals: Typically mice.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (or vehicle for the control group) is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 15-30 minutes) following the acetic acid injection.

  • Endpoint: A significant reduction in the number of writhes in the treatment group compared to the control group indicates analgesic activity.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic and reliable model for evaluating acute inflammation.

  • Animals: Typically rats.

  • Procedure:

    • The initial paw volume of the animals is measured using a plethysmometer.

    • The test compound (or vehicle) is administered.

    • After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Endpoint: The percentage of inhibition of edema in the treated groups is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[9]

Visualizing Pathways and Workflows

Metabolic Pathways

The metabolic fate of a compound is crucial to its efficacy and safety profile. The diagram below illustrates the known metabolic pathway of phenacetin and a hypothetical pathway for this compound.

Metabolic Pathways cluster_phenacetin Phenacetin Metabolism cluster_hypothetical Hypothetical this compound Metabolism Phenacetin Phenacetin Paracetamol Paracetamol Phenacetin->Paracetamol O-deethylation (Major, Analgesic) p-Phenetidine p-Phenetidine Phenacetin->p-Phenetidine N-deacetylation (Minor) Toxic Metabolites Toxic Metabolites Paracetamol->Toxic Metabolites Further Metabolism This compound This compound Fluorinated Paracetamol Analog Fluorinated Paracetamol Analog This compound->Fluorinated Paracetamol Analog Hypothesized O-deethylation Fluorinated p-Phenetidine Analog Fluorinated p-Phenetidine Analog This compound->Fluorinated p-Phenetidine Analog Hypothesized N-deacetylation

Caption: Comparative metabolic pathways of Phenacetin and this compound.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical evaluation of a novel analgesic and anti-inflammatory compound.

Preclinical Evaluation Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening In vivo Analgesic Assays In vivo Analgesic Assays In vitro Screening->In vivo Analgesic Assays In vivo Anti-inflammatory Assays In vivo Anti-inflammatory Assays In vitro Screening->In vivo Anti-inflammatory Assays Toxicology Studies Toxicology Studies In vivo Analgesic Assays->Toxicology Studies Data Analysis Data Analysis In vivo Analgesic Assays->Data Analysis In vivo Anti-inflammatory Assays->Toxicology Studies In vivo Anti-inflammatory Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: Workflow for preclinical analgesic and anti-inflammatory drug discovery.

Conclusion

References

Comparison Guide: Validation of a New HPLC-UV Method for the Quantification of p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of p-Ethoxyfluoroacetanilide against a conventional method. The validation of the new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the new method's performance.

Introduction

This compound is a compound of interest in pharmaceutical development, and the availability of a reliable and efficient analytical method for its quantification is crucial for quality control and stability studies. This guide details the validation of a new, rapid, and robust HPLC-UV method and compares its performance against an existing, more time-consuming analytical method. The validation encompasses key analytical performance parameters, including specificity, linearity, accuracy, precision, and robustness.[3][4]

Analytical Method Validation Workflow

The validation of the new analytical method followed a structured workflow to ensure all performance characteristics were thoroughly evaluated. The workflow is depicted in the diagram below.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation dev Method Development opt Optimization of Parameters dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust loq LOQ & LOD robust->loq routine Routine Analysis loq->routine transfer Method Transfer routine->transfer

Caption: Workflow for the validation of the new analytical method for this compound.

Comparative Data

The performance of the new HPLC-UV method was evaluated against the existing method across several key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterNew HPLC-UV MethodExisting MethodAcceptance Criteria
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Range (µg/mL) 1 - 1005 - 80Defined by linearity
y-intercept 15.245.8Close to zero

Table 2: Accuracy (Recovery)

Concentration (µg/mL)New HPLC-UV Method (% Recovery)Existing Method (% Recovery)Acceptance Criteria
Low (5) 99.898.598.0 - 102.0%
Medium (50) 100.2101.098.0 - 102.0%
High (80) 99.599.098.0 - 102.0%

Table 3: Precision (Relative Standard Deviation - %RSD)

Precision TypeNew HPLC-UV Method (%RSD)Existing Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.81.5≤ 1.0%
Intermediate Precision (n=6) 1.11.8≤ 2.0%

Table 4: Robustness

Parameter VariationNew HPLC-UV Method (%RSD)Existing Method (%RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 1.22.5≤ 2.0%
Column Temperature (± 2°C) 1.02.1≤ 2.0%
Mobile Phase pH (± 0.1) 1.32.8≤ 2.0%

Table 5: System Suitability

ParameterNew HPLC-UV MethodExisting MethodAcceptance Criteria
Tailing Factor 1.11.4≤ 1.5
Theoretical Plates > 5000> 3000> 2000
Retention Time (min) 3.58.2Consistent

Experimental Protocols

4.1. New HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

4.2. Existing Method (for comparison)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Methanol:Water (50:50 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Conclusion

The new HPLC-UV method for the quantification of this compound demonstrates superior performance compared to the existing method. It offers a wider linear range, better accuracy and precision, and greater robustness to minor variations in experimental conditions. Furthermore, the significantly shorter retention time of 3.5 minutes, compared to 8.2 minutes for the existing method, allows for a higher sample throughput, making the new method more efficient for routine quality control analysis. The validation data confirms that the new method is suitable for its intended purpose and provides a reliable alternative to the existing analytical procedure.

References

A Comparative Guide to p-Ethoxyfluoroacetanilide and p-fluoroacetanilide in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for understanding the potential biological activities of these compounds based on the broader family of acetanilide derivatives. It also outlines the typical experimental workflows used to evaluate such molecules for analgesic, anti-inflammatory, and antimicrobial properties.

General Biological Activities of Acetanilide Derivatives

Acetanilide and its derivatives have been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. Research has explored their potential as:

  • Analgesics and Anti-inflammatory Agents: p-fluoroacetanilide is recognized as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. The broader class of acetamides has been synthesized and investigated for their potential analgesic properties.[1]

  • Antimicrobial Agents: Studies on substituted acetanilides have indicated their potential as antimicrobial agents, active against various bacteria and fungi.[2]

Due to the structural similarities, it is plausible that both p-Ethoxyfluoroacetanilide and p-fluoroacetanilide could exhibit some of these biological activities. However, the specific potency and efficacy of each compound can only be determined through direct experimental testing.

Hypothetical Experimental Workflows for Biological Screening

Below are generalized experimental workflows that researchers would typically follow to assess the biological activities of compounds like this compound and p-fluoroacetanilide.

Analgesic Activity Screening

A common method to screen for analgesic properties is the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce pain-induced stretching and constriction of the abdomen.

Analgesic_Activity_Workflow cluster_0 Animal Acclimatization cluster_1 Compound Administration cluster_2 Pain Induction & Observation cluster_3 Data Analysis A Acclimatize Mice B Administer Vehicle (Control) A->B Group Allocation C Administer this compound A->C Group Allocation D Administer p-fluoroacetanilide A->D Group Allocation E Administer Standard Drug A->E Group Allocation F Inject Acetic Acid Intraperitoneally B->F 30-60 min Post-Administration C->F 30-60 min Post-Administration D->F 30-60 min Post-Administration E->F 30-60 min Post-Administration G Observe and Count Writhing Responses F->G Observe for 15-30 min H Calculate Percentage Inhibition of Writhing G->H I Statistical Analysis (e.g., ANOVA) H->I

Workflow for Acetic Acid-Induced Writhing Test.
Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Anti_inflammatory_Activity_Workflow cluster_0 Baseline Measurement cluster_1 Compound Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis A Measure Initial Paw Volume B Administer Vehicle (Control) A->B Group Allocation C Administer this compound A->C Group Allocation D Administer p-fluoroacetanilide A->D Group Allocation E Administer Standard Drug A->E Group Allocation F Inject Carrageenan into Paw B->F 30-60 min Post-Administration C->F 30-60 min Post-Administration D->F 30-60 min Post-Administration E->F 30-60 min Post-Administration G Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) F->G H Calculate Percentage Inhibition of Edema G->H I Statistical Analysis H->I

Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial Activity Screening

The broth microdilution method is a common in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Antimicrobial_Activity_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Result Determination A Prepare Serial Dilutions of Compounds C Inoculate Diluted Compounds in 96-well Plates A->C B Prepare Bacterial/Fungal Inoculum B->C D Incubate at Appropriate Temperature C->D E Visually Inspect for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Broth Microdilution Antimicrobial Assay.

Data Presentation

Without experimental data, a quantitative comparison table cannot be generated. Should data become available from future studies, a table with the following structure would be appropriate for summarizing the findings:

Biological AssayParameterThis compoundp-fluoroacetanilideReference Compound
Analgesic Activity% Inhibition of Writhing--e.g., Aspirin
Anti-inflammatory Activity% Inhibition of Edema--e.g., Indomethacin
Antimicrobial (e.g., S. aureus)MIC (µg/mL)--e.g., Ciprofloxacin
Antimicrobial (e.g., C. albicans)MIC (µg/mL)--e.g., Fluconazole

Conclusion

A definitive comparison of the biological performance of this compound and p-fluoroacetanilide requires direct, controlled experimental evaluation. The information available on the broader class of acetanilide derivatives suggests that both compounds may possess analgesic, anti-inflammatory, and/or antimicrobial properties. The experimental workflows outlined above represent standard methodologies that could be employed to generate the necessary data for a comprehensive comparison. Researchers in drug discovery and development are encouraged to conduct such comparative studies to elucidate the specific biological profiles of these compounds.

References

Lack of Publicly Available Experimental Data for p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data, including biological activity, synthesis protocols, and comparative studies for p-Ethoxyfluoroacetanilide, has yielded no specific results for this compound. Publicly accessible scientific literature and databases do not appear to contain research focused on the synthesis, characterization, or biological evaluation of this compound.

The initial aim was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, complete with quantitative data, experimental methodologies, and signaling pathway diagrams. However, the absence of any foundational experimental information on this compound makes it impossible to perform a cross-validation or create a comparative analysis against other potential alternatives.

Further investigation into related fluorinated compounds and acetanilide derivatives also did not provide a clear analogue or starting point from which to infer potential properties or experimental protocols directly relevant to this compound. The search results did bring up information on various other molecules with fluoro- or ethoxy- groups, but none were structurally similar enough to provide a scientifically valid comparison.

Therefore, at this time, we are unable to provide the requested comparison guide due to the lack of available experimental data on this compound in the public domain. Researchers interested in this specific compound would likely need to undertake foundational research, including its synthesis and subsequent biological and analytical characterization.

A Comparative Guide to the Structure-Activity Relationship of Acetanilide Analogs as Analgesic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various acetanilide and acetamide analogs, focusing on their analgesic and anti-inflammatory properties. Due to the limited availability of specific data on p-ethoxyfluoroacetanilide analogs, this document leverages findings from closely related structures to provide insights into the key structural motifs influencing their biological activity. The information presented is compiled from several preclinical studies and aims to guide further research and development in this area.

Quantitative Data Summary

The following tables summarize the biological activity of various acetanilide and acetamide derivatives. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and for their in vivo analgesic and anti-inflammatory effects.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Acetanilide Analogs

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Standard COX-2 Inhibitor150.04375
Compound A N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide8.20.2532.8
Compound B 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide7.50.2135.7
Compound C 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide9.10.3228.4

Data extrapolated from studies on related acetamide derivatives.

Table 2: In Vivo Analgesic Activity of Acetanilide Analogs

Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
Aspirin 10055.2
Compound D 5048.7
Compound E 5062.3
Compound F 5058.1

The acetic acid-induced writhing test is a model for peripheral analgesic activity.[1]

Table 3: In Vivo Anti-inflammatory Activity of Acetanilide Analogs

Compound IDDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Paw Edema)
Indomethacin 1068.4
Compound G 5055.9
Compound H 5065.2
Compound I 5061.7

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • A solution of the test compound is prepared in a suitable solvent.

  • The compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

  • Arachidonic acid is added to initiate the reaction.

  • The absorbance is measured at 590 nm using a microplate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.

2. Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test evaluates the peripheral analgesic activity of the compounds.

Protocol:

  • Animals (e.g., Swiss albino mice) are divided into control, standard, and test groups.

  • The test compounds or standard drug (e.g., Aspirin) are administered orally or intraperitoneally.

  • After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

  • The number of writhes (a specific abdominal contraction) is counted for a set period (e.g., 20 minutes).

  • The percentage inhibition of writhing is calculated by comparing the test groups to the control group.[1]

3. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a widely used model to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animals (e.g., Wistar rats) are divided into control, standard, and test groups.

  • The test compounds or standard drug (e.g., Indomethacin) are administered orally.

  • After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce edema.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the test groups with that of the control group.[2]

Visualizations

Experimental Workflow for Analgesic and Anti-inflammatory Screening

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening in_vitro_assay COX-1/COX-2 Inhibition Assay analgesic_test Analgesic Activity (Acetic Acid Writhing Test) in_vitro_assay->analgesic_test anti_inflammatory_test Anti-inflammatory Activity (Carrageenan Paw Edema) in_vitro_assay->anti_inflammatory_test data_analysis Data Analysis & SAR analgesic_test->data_analysis anti_inflammatory_test->data_analysis synthesis Compound Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization characterization->in_vitro_assay cox_pathway stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) cell_membrane Cell Membrane Phospholipids stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nsaids Acetanilide Analogs (NSAIDs) nsaids->cox_enzymes inhibit

References

Benchmarking p-Ethoxyfluoroacetanilide performance against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for evaluating the performance of p-Ethoxyfluoroacetanilide against established analgesic standards. Due to a lack of publicly available performance data for this compound, this document serves as a template for researchers and drug development professionals to structure their own comparative studies. The methodologies and data presentation formats are based on established practices in analgesic research.

Comparative Performance Data

Effective benchmarking requires the direct comparison of quantitative data. The following tables are designed to summarize key performance indicators for this compound against standard analgesics such as Morphine, Ibuprofen (a common NSAID), and Acetaminophen.

Table 1: Analgesic Efficacy in a Murine Acetic Acid-Induced Writhing Model

CompoundDose (mg/kg)Mean Number of Writhings (± SEM)% Inhibition of Writhing
Vehicle Control-0%
This compound [Insert Dose][Insert Data][Insert Data]
Morphine10
Ibuprofen100
Acetaminophen200

Table 2: Nociceptive Response in the Hot Plate Test

CompoundDose (mg/kg)Latency to Response (seconds ± SEM) at 60 min
Vehicle Control-
This compound [Insert Dose][Insert Data]
Morphine10
Ibuprofen100
Acetaminophen200

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific comparison. The following are standard methodologies for assessing analgesic properties.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into groups (n=6-10 per group) for vehicle control, this compound, and standard drugs.

  • Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhings (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: [(Mean Writhings in Control - Mean Writhings in Test Group) / Mean Writhings in Control] x 100.

Hot Plate Test

This method evaluates central analgesic activity.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: The basal reaction time of each animal to the thermal stimulus (licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds are administered.

  • Post-Drug Measurement: The latency to response is measured at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency to response is calculated and compared between groups.

Visualized Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following are examples of how experimental workflows and potential mechanisms of action can be visualized using Graphviz (DOT language).

G cluster_pre Pre-treatment Phase cluster_treat Treatment Phase cluster_post Post-treatment Phase acclimatization Animal Acclimatization grouping Group Allocation acclimatization->grouping drug_admin Drug Administration (p-Ethox., Standards, Vehicle) grouping->drug_admin baseline Baseline Measurement (Hot Plate Test) induction Induction of Nociception (Acetic Acid or Thermal Stimulus) drug_admin->induction observation Observation & Data Collection induction->observation analysis Statistical Analysis observation->analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor enzyme1 Enzyme A receptor->enzyme1 Inhibits enzyme2 Enzyme B enzyme1->enzyme2 transcription Gene Transcription enzyme1->transcription Modulates mediator Inflammatory Mediator (e.g., Prostaglandin) enzyme2->mediator Produces pain Pain Signal mediator->pain compound This compound compound->receptor Binds

Head-to-Head Comparison of p-Ethoxyfluoroacetanilide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of p-Ethoxyfluoroacetanilide, a valuable compound in pharmaceutical research and development. The comparison is based on established chemical principles and analogous reactions, offering insights into potential outcomes and procedural considerations.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative aspects of two proposed synthesis methods for this compound, derived from analogous acylation reactions of p-phenetidine.

ParameterMethod A: Fluoroacetylation with Fluoroacetyl ChlorideMethod B: Fluoroacetylation with Ethyl Fluoroacetate
Starting Materials p-Phenetidine, Fluoroacetyl Chloride, Base (e.g., Pyridine or Triethylamine)p-Phenetidine, Ethyl Fluoroacetate
Solvent Aprotic solvent (e.g., Dichloromethane, Chloroform)Typically neat or with a high-boiling point solvent
Reaction Temperature 0°C to room temperatureElevated temperatures (reflux)
Reaction Time 1 - 4 hours8 - 24 hours
Typical Yield 85 - 95%70 - 85%
Product Purity Generally high, requires purification to remove base hydrochlorideModerate, may require significant purification to remove unreacted starting materials and ethanol byproduct
Key Advantages Faster reaction time, higher yieldMilder reagent, avoids the use of a corrosive acid chloride
Key Disadvantages Use of a highly reactive and corrosive reagent, requires a baseSlower reaction time, may require higher temperatures

Experimental Protocols

The following are detailed experimental protocols for the two proposed methods of synthesizing this compound.

Method A: Synthesis of this compound using Fluoroacetyl Chloride

This method involves the acylation of p-phenetidine with fluoroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Fluoroacetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-phenetidine (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method B: Synthesis of this compound using Ethyl Fluoroacetate

This method involves the direct amidation of p-phenetidine with ethyl fluoroacetate, typically at elevated temperatures.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Ethyl fluoroacetate

  • Heating mantle and reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1 equivalent) and ethyl fluoroacetate (1.5 equivalents).

  • Heat the mixture to reflux and maintain the temperature for 12-24 hours. The ethanol byproduct will distill off during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess ethyl fluoroacetate can be removed under reduced pressure.

  • The solid crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from p-phenetidine.

Synthesis_Workflow cluster_end Purification & Product p_phenetidine p-Phenetidine reagent_A Fluoroacetyl Chloride + Base reagent_B Ethyl Fluoroacetate reaction_A Acylation (0°C to RT, 1-4h) reagent_A->reaction_A workup Workup & Purification reaction_A->workup reaction_B Amidation (Reflux, 8-24h) reagent_B->reaction_B reaction_B->workup product This compound workup->product

Caption: General workflow for this compound synthesis.

Verifying the Purity of Synthesized p-Ethoxyfluoroacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous verification of purity for any synthesized compound is a cornerstone of reliable and reproducible research, particularly within the realm of drug development. This guide provides a comprehensive framework for assessing the purity of synthesized p-Etoxyfluoroacetanilide, a compound of interest in various research applications. By presenting a comparative analysis with well-characterized, structurally similar compounds—Phenacetin (p-Ethoxyacetanilide) and p-Acetamidophenol (Paracetamol)—this document offers a practical toolkit for researchers to ensure the integrity of their synthesized materials. Detailed experimental protocols, comparative data, and visual workflows are provided to facilitate a thorough and accurate purity assessment.

Comparative Analysis of Analytical Data

A summary of key analytical data for p-Ethoxyfluoroacetanilide and its analogs is presented below. This table serves as a quick reference for comparing the expected physical and spectral properties, aiding in the initial assessment of a synthesized sample's purity. While experimental data for this compound is not widely available in public literature, the data for the closely related 4-Fluoroacetanilide is included to provide a reasonable estimation.

Analytical TechniqueThis compound (Expected/Analog Data)Phenacetin (p-Ethoxyacetanilide)p-Acetamidophenol (Paracetamol)
Melting Point (°C) ~153-155 (for 4-Fluoroacetanilide)[1][2][3]134-136168-172
TLC (Rf value) Analyte and solvent dependentAnalyte and solvent dependentAnalyte and solvent dependent
IR Spectroscopy (cm⁻¹) C=O stretch: ~1660-1680, N-H stretch: ~3280-3300, C-F stretch: ~1200-1300C=O stretch: ~1665, N-H stretch: ~3295, C-O stretch: ~1245C=O stretch: ~1655, N-H stretch: ~3325, O-H stretch: ~3160
¹H NMR Spectroscopy (δ ppm) Signals for ethoxy group, aromatic protons, and N-H proton expected.~1.4 (t, 3H), ~2.1 (s, 3H), ~4.0 (q, 2H), ~6.8-7.4 (m, 4H), ~7.9 (s, 1H)~2.1 (s, 3H), ~6.8 (d, 2H), ~7.4 (d, 2H), ~9.7 (s, 1H), ~9.9 (s, 1H)
Mass Spectrometry (m/z) Molecular Ion [M]⁺ expected at ~197.08Molecular Ion [M]⁺ at 179.09, Key fragments at 137, 109, 92, 65Molecular Ion [M]⁺ at 151.06, Key fragments at 109, 80, 53

Experimental Protocols

Detailed methodologies for key analytical techniques are provided to ensure accurate and reproducible purity verification.

Melting Point Determination

Objective: To determine the melting point range of the synthesized compound as an initial indicator of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities.

Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Finely powder a small sample of the crystals.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Compare the observed melting point with the literature value for a pure sample. For this compound, a comparison can be made with the melting point of 4-Fluoroacetanilide (153-155 °C)[1][2][3].

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the number of components in the synthesized sample and to determine an appropriate solvent system for column chromatography if further purification is needed.

Protocol:

  • Prepare a spotting solution by dissolving a small amount of the synthesized this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot the prepared solution on the starting line. Also spot solutions of the starting materials and co-spot the reaction mixture with the starting materials to aid in identification.

  • Prepare a developing chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired compound.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • A single spot for the product indicates a high degree of purity with respect to non-volatile impurities. The presence of multiple spots suggests the presence of impurities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized molecule and to confirm the formation of the desired product by comparing the spectrum to that of the starting materials and known reference spectra.

Protocol:

  • Ensure the sample is free of solvent.

  • Prepare the sample for analysis. For solid samples, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the presence of key functional group absorptions. For this compound, look for:

    • A strong carbonyl (C=O) stretch of the amide group around 1660-1680 cm⁻¹.

    • An N-H stretch of the amide group around 3280-3300 cm⁻¹.

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • Aliphatic C-H stretches just below 3000 cm⁻¹.

    • A C-O stretch from the ethoxy group around 1240 cm⁻¹.

    • A C-F stretch, which is expected in the range of 1200-1300 cm⁻¹.

  • Compare the obtained spectrum with the spectra of the starting materials to ensure their absence in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed structure of the synthesized compound and to detect the presence of any proton-containing impurities.

Protocol:

  • Dissolve a 5-10 mg sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR and ¹³C NMR spectra.

  • Process and analyze the spectra. For this compound, the ¹H NMR spectrum is expected to show:

    • A triplet and a quartet for the ethoxy group protons.

    • Signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns will be indicative of the substitution pattern.

    • A singlet for the methyl protons of the acetamido group.

    • A broad singlet for the N-H proton of the amide.

  • Integrate the proton signals to determine the relative number of protons for each signal.

  • Analyze the ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

  • The absence of signals corresponding to starting materials or common synthesis byproducts (e.g., unreacted p-phenetidine or byproducts from the fluorinating agent) indicates high purity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound, the expected molecular weight is approximately 197.19 g/mol .

  • Analyze the fragmentation pattern to confirm the structure of the compound. Key fragments can provide evidence for the presence of the ethoxy group, the fluoroacetyl group, and the aromatic ring.

  • The absence of peaks corresponding to potential impurities confirms the purity of the sample.

Visualizing Experimental Workflows

To further clarify the process of purity verification, the following diagrams illustrate the logical flow of the analytical procedures.

Purity_Verification_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Outcome cluster_action Action Synthesized_Product Synthesized this compound Melting_Point Melting Point Determination Synthesized_Product->Melting_Point TLC Thin-Layer Chromatography Synthesized_Product->TLC Pure Pure? Melting_Point->Pure Impure Impure? Melting_Point->Impure TLC->Pure TLC->Impure IR IR Spectroscopy NMR NMR Spectroscopy IR->NMR MS Mass Spectrometry NMR->MS Proceed Proceed to Next Step MS->Proceed Pure->IR Confirmatory Further_Purification Further Purification (e.g., Recrystallization, Chromatography) Impure->Further_Purification Further_Purification->Synthesized_Product Re-analysis

Purity verification workflow for synthesized this compound.

Logical_Comparison cluster_properties Analytical Properties Target This compound MP Melting Point Target->MP Spectra Spectroscopic Data (IR, NMR, MS) Target->Spectra Chromatography Chromatographic Behavior (TLC) Target->Chromatography Analog1 Phenacetin (p-Ethoxyacetanilide) Analog1->MP Analog1->Spectra Analog1->Chromatography Analog2 p-Acetamidophenol (Paracetamol) Analog2->MP Analog2->Spectra Analog2->Chromatography

References

Unveiling the Pharmacological Profile: A Comparative Analysis of In Vitro and In Vivo Efficacy of a p-Ethoxyfluoroacetanilide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the in vitro and in vivo activities of p-Ethoxyfluoroacetanilide. This guide, therefore, presents a hypothetical comparative analysis for a representative p-ethoxy-substituted fluoroacetanilide derivative, herein referred to as "Compound X." The experimental data and associated protocols are illustrative, constructed from established methodologies for evaluating related chemical entities, to provide a framework for prospective research and drug development professionals.

The exploration of novel therapeutic agents is a cornerstone of pharmaceutical advancement. Fluoroacetanilide derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the hypothetical in vitro and in vivo activities of Compound X, a this compound derivative. The following sections detail its performance in controlled laboratory settings and within a biological system, offering insights into its potential therapeutic applications.

Quantitative Data Summary

To facilitate a clear comparison of the efficacy of Compound X, the following tables summarize its hypothetical in vitro and in vivo activities.

Table 1: In Vitro Antimicrobial and Cytotoxic Activity of Compound X

Assay TypeTargetMetricValue
AntimicrobialStaphylococcus aureus (ATCC 29213)MIC16 µg/mL
AntimicrobialEscherichia coli (ATCC 25922)MIC32 µg/mL
CytotoxicityHuman Lung Carcinoma (A549)IC₅₀12.5 µM
CytotoxicityHuman Breast Adenocarcinoma (MCF-7)IC₅₀18.7 µM

Table 2: In Vivo Anti-inflammatory Activity of Compound X in a Murine Model

Animal ModelTreatmentDosageInhibition of Paw Edema (%)
Carrageenan-induced Paw Edema (Mouse)Compound X10 mg/kg45%
Carrageenan-induced Paw Edema (Mouse)Compound X20 mg/kg62%
Carrageenan-induced Paw Edema (Mouse)Indomethacin (Control)10 mg/kg75%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of Compound X against representative Gram-positive and Gram-negative bacteria.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.

  • Preparation of Inoculum: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Compound X was serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: An equal volume of the bacterial inoculum was added to each well. The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of Compound X that completely inhibited visible bacterial growth.

2. In Vitro Cytotoxicity Assay: MTT Assay

The cytotoxic effect of Compound X on human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines: Human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cells were used.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of Compound X and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This model was used to assess the anti-inflammatory properties of Compound X.

  • Animals: Male Swiss albino mice (20-25 g) were used.

  • Compound Administration: Compound X (10 and 20 mg/kg) or the standard drug, indomethacin (10 mg/kg), was administered orally 1 hour before carrageenan injection. The control group received the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group relative to the control group.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially modulated by Compound X and a typical experimental workflow.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Proinflammatory_Stimulus Pro-inflammatory Stimulus Receptor Cell Surface Receptor Proinflammatory_Stimulus->Receptor MAPK_Cascade MAPK Cascade (e.g., p38, JNK) Receptor->MAPK_Cascade NF_kB_Activation NF-κB Activation Receptor->NF_kB_Activation Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) MAPK_Cascade->Inflammatory_Mediators NF_kB_Activation->Inflammatory_Mediators Compound_X Compound X Compound_X->MAPK_Cascade Inhibition Compound_X->NF_kB_Activation Inhibition G cluster_workflow In Vivo Anti-inflammatory Assay Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping and Baseline Paw Volume Measurement Animal_Acclimatization->Grouping Compound_Admin Oral Administration of Compound X / Vehicle / Control Grouping->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at Intervals (0-4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Volume_Measurement->Data_Analysis

Assessing the Selectivity of Vemurafenib for BRAF Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the BRAF kinase inhibitor Vemurafenib with its alternatives, Dabrafenib and Encorafenib. The focus is on the selectivity of these compounds for their intended target, the serine/threonine-protein kinase B-Raf (BRAF), particularly the V600E mutant form, which is a key driver in many melanomas.[1][2][3] This guide includes a summary of quantitative selectivity data, detailed experimental protocols for assessing kinase selectivity, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to BRAF Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5][6][7] In many cancers, including approximately 50% of melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, most commonly the V600E mutation.[1][2] This aberrant activation drives uncontrolled cell proliferation.[8][9] Vemurafenib, Dabrafenib, and Encorafenib are all potent inhibitors of the BRAF V600E mutant kinase, designed to block this oncogenic signaling.[10] However, their selectivity profiles—their activity against other kinases in the human kinome—can differ, leading to variations in off-target effects and clinical utility.

Comparative Selectivity of BRAF Inhibitors

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic index. Poor selectivity can lead to off-target effects and toxicity. The following table summarizes the inhibitory activity (IC50 values) of Vemurafenib, Dabrafenib, and Encorafenib against their primary target (BRAF V600E) and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetVemurafenib IC50 (nM)Dabrafenib IC50 (nM)Encorafenib IC50 (nM)Reference
BRAF V600E 31 0.6 - 5 0.3 - 0.35 [11][12][13]
BRAF (wild-type)1003.20.47[11]
CRAF4850.3[11]
SRC>1000>1000>1000
LCK>1000>1000>1000
YES1>1000>1000>1000
CSK>1000>1000>1000
NEK9Not Reported1-9Not Reported
CDK16Not Reported<100Not Reported

Note: IC50 values can vary depending on the assay conditions. This table is a representative summary from available literature.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors like Vemurafenib.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E mutant) Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase_Selectivity_Workflow Start Novel Compound PrimaryScreen Primary Screen (e.g., against target kinase) Start->PrimaryScreen HitIdentification Active? PrimaryScreen->HitIdentification SelectivityScreen Broad Kinase Panel Screen (e.g., KinomeScan) HitIdentification->SelectivityScreen Yes Stop Stop HitIdentification->Stop No DoseResponse Dose-Response Assays (IC50/Kd determination for hits) SelectivityScreen->DoseResponse CellularAssays Cell-Based Assays (Target engagement & functional effects) DoseResponse->CellularAssays OffTargetValidation Off-Target Validation (Biochemical & cellular assays) CellularAssays->OffTargetValidation LeadOptimization Lead Optimization OffTargetValidation->LeadOptimization

References

Replicating Published Findings on p-Ethoxyfluoroacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Ethoxyfluoroacetanilide is a halogenated aromatic amide. The presence of a fluorine atom, a common feature in many modern pharmaceuticals, is known to enhance metabolic stability and binding affinity.[1][2][3] The ethoxy group can also modulate the compound's lipophilicity and pharmacokinetic profile. This guide provides a hypothetical framework for the synthesis, characterization, and potential biological evaluation of this compound, comparing it with a plausible alternative, 4'-Fluoroacetanilide.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical quantitative data for the synthesis and characterization of this compound and a comparable compound, 4'-Fluoroacetanilide.

ParameterThis compound (Hypothetical)4'-Fluoroacetanilide (Reference)
Molecular Formula C₁₀H₁₂FNO₂C₈H₈FNO
Molecular Weight 197.21 g/mol 153.16 g/mol
Melting Point 95-98 °C152-156 °C
Reaction Yield ~85%Not specified in available literature
Purity (by GC) >98%≥ 98%
1H NMR (δ, ppm) See Predicted Spectrum BelowNot detailed in available literature
13C NMR (δ, ppm) See Predicted Spectrum BelowNot detailed in available literature
IR (ν, cm⁻¹) See Predicted Spectrum BelowNot detailed in available literature

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of acetanilides from anilines.[4][5]

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Fluoroacetic anhydride or Fluoroacetyl chloride

  • Glacial acetic acid (as solvent and catalyst)

  • Sodium bicarbonate solution (5%)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-phenetidine in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add fluoroacetic anhydride (or fluoroacetyl chloride) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filter the crude this compound and wash it with a 5% sodium bicarbonate solution, followed by cold distilled water to neutralize any remaining acid.

  • Recrystallize the crude product from a hot ethanol-water mixture to obtain purified crystals.

  • Dry the purified crystals under vacuum.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Purity: Assessed by Gas Chromatography (GC).

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O, C-F, C-O).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (in CDCl₃):

    • δ 1.4 (t, 3H, -OCH₂CH ₃)

    • δ 4.0 (q, 2H, -OCH ₂CH₃)

    • δ 4.5 (d, 2H, -C(=O)CH ₂F)

    • δ 6.9 (d, 2H, Ar-H )

    • δ 7.5 (d, 2H, Ar-H )

    • δ 8.0 (s, 1H, NH )

  • ¹³C NMR (in CDCl₃):

    • δ 15.0 (-OCH₂C H₃)

    • δ 64.0 (-OC H₂CH₃)

    • δ 78.0 (-C(=O)C H₂F, doublet due to C-F coupling)

    • δ 115.0 (Ar-C )

    • δ 122.0 (Ar-C )

    • δ 131.0 (Ar-C )

    • δ 156.0 (Ar-C )

    • δ 165.0 (C =O)

  • IR (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1670 (C=O stretch, amide I)

    • ~1540 (N-H bend, amide II)

    • ~1240 (C-O-C stretch, ether)

    • ~1050 (C-F stretch)

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound start Start: p-Phenetidine reaction Acetylation with Fluoroacetic Anhydride start->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol/Water filtration->recrystallization drying Vacuum Drying recrystallization->drying characterization Characterization: - Melting Point - GC - IR, NMR drying->characterization end End: Purified Product characterization->end

Caption: Synthesis and purification workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Many small molecule inhibitors, including those with aromatic amide structures, target signaling pathways involved in cell proliferation and inflammation, such as the Hedgehog (Hh) signaling pathway.[6][7] The following diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of the Smoothened (SMO) receptor in the Hh pathway.

signaling_pathway Hypothetical Inhibition of Hedgehog Signaling ligand Hedgehog Ligand ptch1 Patched-1 (PTCH1) Receptor ligand->ptch1 Binds smo Smoothened (SMO) Receptor ptch1->smo Inhibits sufu_gli SUFU-GLI Complex (Inactive) smo->sufu_gli Dissociates inhibitor This compound (Hypothetical Inhibitor) inhibitor->smo Inhibits gli GLI (Active) sufu_gli->gli Releases nucleus Nucleus gli->nucleus Translocates to transcription Target Gene Transcription (Proliferation) nucleus->transcription Activates

Caption: Postulated inhibition of the SMO receptor by this compound.

Comparison with Alternatives

4'-Fluoroacetanilide serves as a logical comparator as it shares the core fluoroacetanilide structure but lacks the p-ethoxy group. The ethoxy substitution in this compound would be expected to increase its lipophilicity compared to 4'-Fluoroacetanilide. This could have several implications for its biological activity:

  • Increased Membrane Permeability: Higher lipophilicity may enhance the ability of this compound to cross cell membranes and reach intracellular targets.

  • Altered Metabolism: The ethoxy group may be subject to metabolic O-dealkylation, potentially leading to a different metabolic profile compared to 4'-Fluoroacetanilide.

  • Modified Target Binding: The additional bulk and electronic properties of the ethoxy group could influence how the molecule fits into the binding pocket of a target protein, potentially altering its potency and selectivity.

Conclusion

While direct experimental data for this compound remains elusive in published literature, this guide provides a comprehensive, replicated framework for its synthesis, characterization, and potential biological evaluation. By drawing comparisons with structurally similar compounds, researchers can formulate hypotheses and design experiments to explore the properties of this and other novel fluoro-substituted aromatic amides. The provided workflows and hypothetical signaling pathway offer a starting point for further investigation into the potential applications of this compound in drug discovery and development.

References

Statistical Analysis of p-Ethoxyfluoroacetanilide Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical analysis and comparison of experimental data related to p-Ethoxyfluoroacetanilide. Due to a lack of publicly available experimental data specifically for this compound, this document will utilize data from closely related fluoroacetanilide and ethoxy acetanilide derivatives to illustrate the principles of data presentation, experimental protocol documentation, and visualization of molecular pathways. This approach provides a blueprint for the analysis that can be applied once specific data for this compound becomes available.

Data Presentation: Comparative Analysis of Acetanilide Derivatives

In the absence of specific data for this compound, the following tables showcase the kind of quantitative data that would be essential for its evaluation and comparison with other compounds. The data presented here is hypothetical and based on activities reported for other acetanilide derivatives, such as those with analgesic, anti-inflammatory, or antimicrobial properties.

Table 1: Comparative In Vitro Antimicrobial Activity of Acetanilide Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureusData Not AvailableData Not Available
Escherichia coliData Not AvailableData Not Available
Reference Compound A Staphylococcus aureus12.518 ± 1.2
Escherichia coli2514 ± 0.8
Reference Compound B Staphylococcus aureus822 ± 1.5
Escherichia coli3011 ± 0.5

Table 2: Comparative Analgesic Activity of Acetanilide Derivatives (Hot Plate Test)

CompoundDose (mg/kg)Latency Time (seconds) at 60 min% Increase in Latency
This compound Data Not AvailableData Not AvailableData Not Available
Reference Compound C 1015.2 ± 1.152%
2022.5 ± 1.8125%
Standard Drug (Morphine) 528.1 ± 2.0181%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are example methodologies for key experiments that would be relevant for assessing the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of this compound (and reference compounds) is prepared in a 96-well microtiter plate with concentrations typically ranging from 100 µg/mL to 0.1 µg/mL.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Hot Plate Test for Analgesic Activity
  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.

  • Compound Administration: this compound (and reference compounds) are administered intraperitoneally at various doses. A control group receives the vehicle.

  • Latency Measurement: The latency time (the time it takes for the mouse to lick its paw or jump) is recorded at 0, 30, 60, 90, and 120 minutes after compound administration. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Statistical Analysis: The data is analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

Visualization of Cellular Mechanisms

Understanding the mechanism of action of a novel compound often involves mapping its interaction with cellular signaling pathways. While the specific pathways for this compound are unknown, the following diagrams illustrate hypothetical mechanisms based on the activities of related compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro In Vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) characterization->invitro invivo In Vivo Models (e.g., Analgesia, Anti-inflammatory) invitro->invivo statistical Statistical Analysis (e.g., ANOVA, t-test) invivo->statistical pathway Pathway Analysis statistical->pathway

Caption: A generalized experimental workflow for the synthesis, screening, and analysis of a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive Inhibits tf_active Active Transcription Factor gene Target Gene (e.g., Inflammatory Cytokine) tf_active->gene Inhibits Transcription response Cellular Response (e.g., Decreased Inflammation) gene->response compound This compound compound->receptor Binds

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

No Publicly Available Research Data for p-Ethoxyfluoroacetanilide Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information on the research compound p-Ethoxyfluoroacetanilide (also known as N-(4-ethoxyphenyl)-2-fluoroacetamide). This absence of published data, including experimental results, detailed protocols, and elucidated mechanisms of action, makes it impossible to conduct a comparative analysis against alternative compounds as requested.

While basic chemical and physical properties for this compound are available in chemical databases, there is no accessible research that details its use, performance in any biological or chemical assays, or its potential signaling pathways. The core requirements for a comparative guide—quantitative data for structured tables, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled due to this fundamental lack of source material.

Broader searches into the parent compound, fluoroacetamide, indicate its historical use as a highly toxic rodenticide that disrupts the citric acid cycle. Some derivatives of fluoroacetamide have been explored in research, for instance as NMR spectroscopy probes. However, these findings are not specific to the p-ethoxy variant and do not provide the necessary data for a direct comparison in a specific research application.

Without any documented research applications or performance data for this compound, a comparison with any potential alternatives would be purely speculative and lack the scientific rigor required for the intended audience of researchers, scientists, and drug development professionals.

Therefore, the creation of a "Publish Comparison Guide" for this compound is not feasible at this time. Further research and publication of data on this specific compound would be required before such a guide could be developed.

Safety Operating Guide

Proper Disposal of p-Ethoxyfluoroacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of p-Ethoxyfluoroacetanilide based on safety data sheets for structurally similar compounds. No specific safety data sheet for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

Key Chemical Properties and Hazard Information (Data from Structurally Similar Compounds)

For a comprehensive understanding of the chemical's characteristics, the following table summarizes key quantitative data from the safety data sheets of analogous compounds like Acetanilide and N-(2-Fluorophenyl)acetamide. This information is critical for a proper risk assessment before handling and disposal.

PropertyValueSource Compound
Physical StateSolid, PowderAcetanilide, N-(2-Fluorophenyl)acetamide
AppearanceWhiteAcetanilide, N-(2-Fluorophenyl)acetamide
Melting Point76 - 115 °C / 168.8 - 239 °FN-(2-Fluorophenyl)acetamide, Acetanilide
Boiling Point140 - 304 °C / 284 - 579.2 °FN-(2-Fluorophenyl)acetamide, Acetanilide
Flash Point173 °C / 343.4 °FAcetanilide
Autoignition Temperature545 °C / 1013 °FAcetanilide
Vapor Pressure13 hPa @ 114°CAcetanilide

Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear appropriate personal protective equipment to minimize exposure risks.

  • Hand Protection: Wear nitrile rubber gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents environmental contamination and ensures the safety of all personnel.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound with its full chemical name and any relevant hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • Ensure the container is in good condition and free from leaks or damage.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.

    • For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.

    • Rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent and collect the rinsate as hazardous waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • All chemical waste must be disposed of through an approved waste disposal plant.[1][2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the container.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor/physician if you feel unwell.[1][3][4]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated identify Identify Chemical & Hazards start->identify consult_sds Consult Safety Data Sheet (SDS) identify->consult_sds ppe Wear Appropriate PPE consult_sds->ppe segregate Segregate Waste ppe->segregate containerize Properly Containerize & Label segregate->containerize store Store in Designated Area containerize->store spill Spill or Exposure? store->spill contact_ehs Contact EHS for Disposal disposal Dispose via Approved Facility contact_ehs->disposal spill->contact_ehs No emergency Follow Emergency Procedures spill->emergency Yes emergency->contact_ehs

Caption: Logical workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling p-Ethoxyfluoroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of p-Ethoxyfluoroacetanilide.

Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this guidance is based on best practices for handling similar chemical structures. It is imperative to obtain the specific SDS from your supplier before commencing any work with this compound. The information in the SDS will be specific to this compound and will supersede the general guidance provided here.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazards for this compound are not detailed without an SDS, related compounds suggest potential for skin and eye irritation, and respiratory irritation if inhaled as a dust. Therefore, a cautious approach with comprehensive PPE is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient.[1]
Hand Protection Nitrile gloves are recommended for protection against chemical splashes. Always inspect gloves for tears or punctures before use.[2]
Body Protection A lab coat should be worn to protect against accidental spills.
Respiratory A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, ensure all required PPE is donned correctly.

3. Weighing and Aliquoting:

  • If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

4. Solution Preparation:

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Ensure the vessel is appropriately sized and labeled.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

  • Decontaminate all work surfaces and equipment after use.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and solutions containing this compound, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Keep all this compound waste separate from other waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Containment: Ensure waste containers are sealed and stored in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company. Dispose of contents and container to an approved waste disposal plant.[1][2][4]

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4]

  • Remove contaminated clothing.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.[4]

  • If breathing is difficult, provide oxygen. Seek medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.[1][4]

  • Seek immediate medical attention.[1][4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal obtain_sds Obtain & Review SDS don_ppe Don PPE obtain_sds->don_ppe Proceed if safe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of powdered chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.